Pyridone 6

Catalog No.
S540721
CAS No.
457081-03-7
M.F
C18H16FN3O
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridone 6

CAS Number

457081-03-7

Product Name

Pyridone 6

IUPAC Name

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VNDWQCSOSCCWIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

solubility

Soluble in DMSO, not in water

Synonyms

Pyridone 6; Pyridone-6; Pyridone6; CMP 6; JAK Inhibitor I; Janus-Associated Kinase Inhibitor I.

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

The exact mass of the compound Pyridone 6 is 309.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridone 6 mechanism of action JAK STAT signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Profiling

Pyridone 6 functions as a potent and selective ATP-competitive inhibitor of the JAK kinase family. The table below summarizes its inhibitory activity (IC50 values) against JAK kinases and a selection of other protein tyrosine kinases, highlighting its strong selectivity for the JAK family [1] [2].

Table 1: Inhibitory Profile (IC50) of this compound

Kinase IC50 Value
JAK2 1 nM
TYK2 1 nM
JAK3 5 nM
JAK1 15 nM
Fyn T 0.5 μM
IκB Kinase 2 0.3 μM
Mek 0.16 μM
CDK2 3.3 μM
KDR 1.4 μM
p38 11 μM

The following diagram illustrates the core JAK-STAT signaling pathway and the specific point of inhibition by this compound.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT_Dimer STAT_Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus GeneTrans GeneTrans Nucleus->GeneTrans Regulates STAT_Dimer->Nucleus Pyridone6 This compound Pyridone6->JAK1 Inhibits Pyridone6->JAK2 Inhibits

JAK-STAT signaling pathway and this compound inhibition mechanism.

Experimental Protocols and Efficacy Data

In Vitro Cellular Assay: this compound inhibits IL-2-driven proliferation of CTLL cells with an IC50 of 0.1 μM and IL-4-driven proliferation with an IC50 of 0.052 μM [2]. It also influences T-helper cell differentiation, inhibiting Th1 and Th2 development while promoting Th17 differentiation within a specific concentration range [2].

In Vivo Model of Allergic Asthma: A key study [1] investigated this compound effects in an ovalbumin-induced murine asthma model. To improve sustainability, this compound was encapsulated in biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Table 2: Key Experimental Parameters from Asthma Model Study

Parameter Detail
Animal Model Mouse, OVA-induced asthma
Administration Intranasal
Treatment Timing During allergen challenge phase
Formulations Unencapsulated P6 vs. P6-PLGA nanoparticles
Key Outcomes BAL eosinophilia, AHR, goblet cell hyperplasia

P6-PLGA nanoparticle treatment during the challenge phase suppressed eosinophilia, airway hyperresponsiveness, and goblet cell hyperplasia more effectively than unencapsulated P6 [1]. The experimental workflow for this study is summarized below.

G cluster_phase1 Phase: Sensitization cluster_phase2 Phase: Challenge & Treatment Sensitization Sensitization Challenge Challenge Sensitization->Challenge Intraperitoneal OVA + Alum Treatment Treatment Challenge->Treatment Intranasal OVA Analysis Analysis Treatment->Analysis Assess

Murine asthma model workflow: sensitization, challenge, and treatment.

Therapeutic Implications and Conclusion

Research into this compound provides a strong rationale for targeting the JAK-STAT pathway in inflammatory diseases and cancer [3]. As a pan-JAK inhibitor, this compound offers a powerful tool for fundamental research and a promising scaffold for drug development.

References

Biochemical Characteristic of Pyridone 6

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory profile (IC₅₀ values) and basic chemical properties of Pyridone 6.

Property Description
CAS Number 457081-03-7 [1] [2]
Molecular Formula C₁₈H₁₆FN₃O [1] [2]
Molecular Weight 309.34 g/mol [1] [2]
JAK1 (murine) IC₅₀ 15 nM [1]
JAK2 IC₅₀ 1 nM [1] [2]
JAK3 IC₅₀ 5 nM [1] [2]
TYK2 IC₅₀ 1 nM [1] [2]
Other Kinase IC₅₀ (examples) 130 nM to >10 µM [1], demonstrating high selectivity

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the ATP-binding site of all four JAK kinases (JAK1, JAK2, JAK3, TYK2), preventing their activation and subsequent phosphorylation of STAT transcription factors [3]. The diagram below illustrates the JAK-STAT signaling pathway and the inhibition point of this compound.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation STAT_P Phosphorylated STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Nuclear Translocation GeneTrans Gene Transcription Nucleus->GeneTrans P6 This compound P6->JAK Inhibition

JAK-STAT signaling pathway and this compound inhibition.

Research Applications and Key Findings

This compound has been instrumental in elucidating the role of JAK-STAT signaling across various disease models.

Disease Model Key Findings Experimental System
Atopic Dermatitis (AD) Ameliorated AD-like skin inflammation; suppressed Th2 responses (reduced IL-13); enhanced Th17 responses (increased IL-17, IL-22) [4]. NC/Nga mouse model [4]
Bone Resorptive Diseases Suppressed osteoclast formation and bone resorption; downregulated RANKL-induced c-Fos and NFATc1 expression [5]. Mouse bone marrow macrophage (BMM) cultures; co-cultures of bone marrow cells and osteoblasts [5]
Cancer Inhibited growth of multiple myeloma cells; induced G1 cell cycle arrest; blocked STAT3/5 phosphorylation [3]. B9 cell line (IL-6-dependent proliferation assay), U266 cell line [3]
Rheumatoid Arthritis Abrogated oncostatin M-induced IL-6 production and JAK/STAT signaling in fibroblast-like synoviocytes [6]. Primary human rheumatoid synoviocytes [6]

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.

In Vitro JAK/STAT Signaling Inhibition

This protocol assesses the direct effect of this compound on cytokine-induced JAK-STAT pathway activity [3].

  • Cell Preparation: Use IL-6-dependent B9 cells or other cytokine-responsive cell lines. Culture in appropriate medium.
  • Treatment and Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0-1 µM) for 1-2 hours.
  • Cytokine Stimulation: Stimulate cells with the relevant cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to activate JAK-STAT signaling.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: - Resolve proteins by SDS-PAGE and transfer to a nitrocellulose membrane. - Probe the membrane with antibodies against phospho-STAT3 (Tyr705) or other phospho-STATs. - Strip and re-probe the membrane with total STAT3 antibody to confirm equal loading. - Expected Outcome: A concentration-dependent decrease in phospho-STAT3 levels, with significant inhibition observed at 250 nM and near-complete inhibition at 1 µM [3].
In Vivo Model of Allergic Skin Inflammation

This protocol outlines the use of this compound in an atopic dermatitis model [4].

  • Animal Model: Use NC/Nga mice, which develop AD-like skin lesions under conventional conditions.
  • Drug Formulation: Due to low water solubility, formulate this compound in polylactic acid with glycolic acid (PLGA) nanoparticles for enhanced delivery. A control group should receive empty nanoparticles [4].
  • Administration: Topically apply the this compound formulation (e.g., 0.1-0.5 mg per application) to the skin lesions. A positive control group can be treated with a standard drug like betamethasone ointment [4].
  • Disease Assessment: Monitor and score the onset and severity of skin lesions over time.
  • Cytokine Analysis: Upon termination, analyze cytokine expression (e.g., IFN-γ, IL-13, IL-17, IL-22) in skin tissues or cultured T cells from treated mice using real-time PCR or ELISA.
  • Expected Outcome: this compound treatment should delay the onset and reduce the severity of skin lesions, correlating with reduced Th2 cytokines (IL-13) and enhanced Th17 cytokines (IL-17, IL-22) [4].

Important Research Considerations

  • Solubility and Formulation: this compound has low water solubility. It is typically dissolved in DMSO for in vitro studies. For in vivo applications, the use of nanoparticle formulations (e.g., PLGA) is recommended to improve bioavailability [4] [3].
  • Cellular Effects on Differentiation: Beyond simple inhibition, this compound can differentially modulate T-helper cell fate. It inhibits both Th1 and Th2 development but can promote Th17 differentiation from naive T cells within a specific concentration range, likely due to varying sensitivity of STAT proteins to the inhibitor [4].
  • Selectivity: While highly selective for JAKs over other tyrosine kinases, researchers should remain cautious about potential off-target effects at very high concentrations [1].

References

Pyridone 6 IC50 values JAK1 JAK2 JAK3 Tyk2

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of Pyridone 6

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent and selective inhibition of the Janus kinase (JAK) family [1].

Target IC₅₀ Value Notes
JAK2 1 nM Potent inhibition [1].
TYK2 1 nM Potent inhibition [1].
JAK3 5 nM Potent inhibition [1].
JAK1 15 nM Value specified for murine JAK1 [1].
Other Tyrosine Kinases 130 nM to >10 mM Weaker affinities, indicating high selectivity [1].

This profiling establishes this compound as a pan-JAK inhibitor with high potency against JAK2 and TYK2, and significantly weaker activity against a panel of other protein tyrosine kinases, confirming its selectivity for the JAK family [1].

Key Experimental Findings & Context

Cellular and In Vivo Efficacy

  • In Vitro Models: this compound inhibited IL-2 driven proliferation of CTLL cells (IC50 = 0.1 μM) and IL-4 driven proliferation (IC50 = 0.052 μM). It also modulates T-helper cell development, reducing IFN-γ and IL-13 while enhancing IL-17 and IL-22 expression within a specific concentration range [1].
  • In Vivo Models: In an atopic dermatitis (AD)-like model using NC/Nga mice, this compound delivered via polylactic acid with glycolic acid (PLGA) nanoparticles (P6-nano) strongly ameliorated disease symptoms, with efficacy comparable to betamethasone ointment [1].

The JAK-STAT Signaling Pathway this compound exerts its effects by inhibiting the JAK-STAT pathway. The following diagram illustrates the core mechanism of this pathway, which this compound targets.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Nuclear Translocation GeneTrans Gene Transcription Nucleus->GeneTrans Initiates Inhibitor This compound Inhibitor->JAK Inhibits

This compound inhibits JAK kinases, blocking JAK-STAT pathway activation and gene transcription.

Experimental Protocol Overview

While the search results lack step-by-step methodologies for all experiments, they provide details on the core biochemical kinase assay used to determine the IC50 values [1].

Biochemical JAK Kinase Assay

  • Enzyme Preparation: The kinase domains of human JAK1, JAK2, JAK3, and TYK2 were expressed in Sf21 insect cells using a baculovirus system and purified via affinity chromatography [1].
  • Assay Conditions: The kinase reaction was performed using a homogeneous time-resolved fluorescence (HTRF) assay. The reaction mixture included the JAK enzyme, a peptide substrate, ATP (at a concentration of 1 mM), and the test compound (this compound) or a control in a solution containing DMSO [1].
  • IC50 Calculation: The IC50 value was calculated as the compound concentration required to inhibit 50% of the fluorescent signal generated by the kinase reaction after a one-hour incubation period [1].

Key Considerations for Researchers

  • Research-Only Compound: this compound is explicitly labeled "For research use only" and is not intended for diagnostic or therapeutic applications in patients [1].
  • Pathway Complexity: The JAK-STAT pathway is involved in a wide array of critical biological functions, including hematopoiesis, immune balance, and tissue homeostasis [2]. Dysregulation of this pathway is implicated in immunodeficiency, autoimmune diseases, inflammatory conditions, and cancer [2] [3] [4].
  • Tool Compound Utility: Given its potent and selective pan-JAK inhibitory profile, this compound serves as a valuable tool compound for probing JAK-STAT signaling biology in various cellular and animal models.

References

Pyridone 6 biological activity multiple myeloma cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Pyridone 6 is a reversible, ATP-competitive pan-Janus-activated kinase (JAK) inhibitor [1]. Its primary anti-myeloma activity stems from the disruption of the Interleukin-6 (IL-6)/JAK/STAT3 signaling axis, which plays a critical role in the pathogenesis of multiple myeloma [2] [3].

The following diagram illustrates the core signaling pathway targeted by this compound:

G IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R JAK JAK Kinase ( JAK1, JAK2, JAK3, TYK2 ) IL6R->JAK Activation STAT3 STAT3 Transcription Factor JAK->STAT3 Phosphorylation STAT3_P Phosphorylated STAT3 (Active) STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus ProSurvival Pro-survival & Proliferation Gene Transcription Nucleus->ProSurvival P6 This compound P6->JAK Inhibits

Figure 1: this compound inhibits JAK kinase, blocking the IL-6/JAK/STAT3 pro-survival signaling pathway in multiple myeloma cells.

Biological Activity and Quantitative Data

This compound induces growth arrest and subsequent apoptosis (programmed cell death) in myeloma cells. Its efficacy is most pronounced in contexts dependent on JAK/STAT3 signaling [2].

The table below summarizes key experimental findings on the growth inhibitory effects of this compound across different cellular models:

Cell Line / Sample Type Model Characteristic Observed Effect of this compound
INA-6 & B9 Cells [2] IL-6-dependent myeloma cells Induces growth arrest and apoptosis; effect is potentiated in the presence of Bone Marrow Stromal Cells (BMSCs).
U266 Cells [2] Constitutively activated JAK/STAT3 Partially growth inhibited; induces G1 cell cycle arrest.
KMS11 Cells [2] IL-6 growth stimulated Partially growth inhibited.
Primary Myeloma Cells [2] Patient-derived cells in BMSC co-culture Potently inhibits growth.

The potency of this compound is linked to its high specificity for the JAK family. The table below shows its inhibitory concentration (IC₅₀) for each JAK kinase compared to other kinases:

Kinase Target IC₅₀ (nM) Selectivity Notes
JAK2 / TYK2 [1] 1 nM Primary targets; high potency.
JAK3 [1] 5 nM High potency.
JAK1 [1] 15 nM High potency.
Other Protein Tyrosine Kinases (e.g., Src, Lck, Fyn) [1] 130 nM to >10,000 nM Significantly weaker affinity, demonstrating high selectivity.

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in multiple myeloma research, several key experimental approaches from the cited studies can be employed.

Cell Culture and Treatment
  • Cell Lines: Use IL-6-dependent myeloma lines (e.g., INA-6, B9), lines with constitutively active STAT3 (e.g., U266), and IL-6-independent lines as controls [2].
  • Stromal Co-culture: To model the bone marrow microenvironment, culture myeloma cells with primary Bone Marrow Stromal Cells (BMSCs) [2].
  • Compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO. Further dilute in cell culture medium for treatment. A final DMSO concentration of <0.1% is typical, with a vehicle control required [2] [1].
Assessment of Cell Proliferation and Viability
  • Proliferation Assay: Treat cells with a dose range of this compound (e.g., 0-1000 nM) for 48-72 hours. Measure proliferation using assays like [³H]-thymidine incorporation [2].
  • Viability/Apoptosis Assay: After 48-72 hours of treatment with this compound, assess apoptosis using Annexin V/propidium iodide staining and flow cytometry [2].
Analysis of Signaling Pathway Inhibition
  • Western Blotting: Treat cells (e.g., 250 nM - 1 µM this compound) for a few hours to 24 hours. Lyse cells and perform Western blotting to detect levels of:
    • Phospho-STAT3 (Tyr705)
    • Total STAT3
    • Phospho-JAK2 (Tyr1007/1008)
    • Cleaved caspase-3 (apoptosis marker) [2] [1]
  • Cell Cycle Analysis: After 24-48 hours of this compound treatment, fix cells, stain with propidium iodide, and analyze DNA content by flow cytometry to determine cell cycle distribution (G0/G1, S, G2/M phases) [2].

Key Conclusions for Researchers

  • Targeted Specificity: this compound offers superior sensitivity and specificity as a JAK-STAT3 inhibitor compared to earlier-generation inhibitors like AG490, which can have off-target effects [2].
  • Microenvironment Disruption: A key therapeutic promise of this compound is its ability to inhibit myeloma cell growth even in the presence of protective BMSCs, overcoming a major mechanism of tumor survival and drug resistance [2].
  • Foundation for Therapy: The pre-clinical data on this compound provides a strong rationale for targeting the JAK/STAT pathway in multiple myeloma, contributing to the development of subsequent clinical-grade JAK inhibitors [4].

References

Pyridone 6 JAK inhibitor I alternative names

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Experimental Data

Pyridone 6 exerts its effects by inhibiting cytokine signaling, which influences various cellular processes. The diagram below illustrates the compound's direct inhibition of JAK kinases and the subsequent disruption of downstream signaling and cellular functions.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Transcription Factor JAK->STAT Phosphorylates Effect1 Inhibits Cell Proliferation & Induces Apoptosis JAK->Effect1 Effect2 Inhibits Osteoclast Formation & Function JAK->Effect2 Effect3 Modulates T-cell Differentiation JAK->Effect3 Nucleus Gene Transcription (Proliferation, Survival, Differentiation) STAT->Nucleus Translocates to P6 This compound P6->JAK Inhibits

This compound directly inhibits JAK kinases, blocking the JAK-STAT signaling pathway and related cellular processes.

Key Experimental Findings and Protocols

The broad inhibitory profile of this compound makes it a valuable tool in multiple research contexts. The table below summarizes key experimental findings and methodologies from published studies.

Research Context Reported Findings Key Experimental Methodology
Multiple Myeloma Research Induces growth arrest & apoptosis in IL-6-dependent myeloma cells; inhibits growth of primary myeloma cells co-cultured with bone marrow stromal cells [1]. Myeloma cell lines & primary cells cultured with/without bone marrow stromal cells (BMSCs); viability assessed via MTT/BrdU assay; apoptosis measured by Annexin V staining [1].
Osteoclast Biology Inhibits RANKL-induced osteoclast differentiation; suppresses c-Fos/NFATc1 expression & bone resorptive activity in mature osteoclasts [2]. Mouse bone marrow macrophages (BMMs) treated with RANKL & M-CSF; osteoclasts identified by TRAP staining; actin ring staining for resorption pits [2].
T-cell Differentiation Inhibits Th1 & Th2 cell development; promotes Th17 differentiation from naive T cells within specific concentration ranges [3] [4]. Naive CD4+ T cells isolated & polarized under Th1/Th2/Th17 conditions; intracellular cytokine staining & flow cytometry; STAT phosphorylation by immunoblotting [4].
Stem Cell Differentiation Induces intermediate mesoderm differentiation from embryonic stem cells (ESCs) when used with Retinoic acid, LY294002, & CCG1423 [3] [5]. Mouse ESCs cultured in specific combination of small molecules; differentiation analyzed via gene expression (qPCR) & immunostaining for lineage markers [3].

Technical Data & Handling

For laboratory use, proper preparation and storage are critical for maintaining the compound's activity.

  • Solubility & Storage: Soluble to 100 mM in DMSO and to 50 mM in ethanol. It is recommended to store the powder at -20°C and stock solutions at -80°C for long-term stability [3] [5] [4].
  • Purity & Analysis: Purity is typically ≥98% as determined by HPLC. Always consult the batch-specific Certificate of Analysis for precise data [3] [5].
  • Preparation of Stock Solutions: The following table provides a guideline for preparing stock solutions based on a molecular weight of 309.34 g/mol [3]:
Desired Concentration Mass of Compound to Dissolve
10 mM 3.09 mg in 1 mL of solvent
50 mM 15.47 mg in 1 mL of solvent

References

Pyridone 6 effect on Th17 differentiation naive T cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Effect on Th17 Differentiation

Pyridone 6 (P6) is a pan-JAK inhibitor that competitively binds to the ATP-binding site of JAK1, JAK2, JAK3, and Tyk2 [1]. Its effect on Th17 differentiation is unique due to its differential inhibition of various STAT proteins.

The core mechanism is that P6 strongly inhibits phosphorylation of STAT1, STAT5, and STAT6, but less efficiently suppresses STAT3 phosphorylation at the same concentration [2]. Since the IL-6 signaling pathway for Th17 differentiation relies on STAT3, this differential inhibition shifts the immune balance toward Th17 cells [2].

Quantitative Data on this compound Effects

The table below summarizes the key experimental findings on this compound's effects:

Aspect Experimental Finding Context / Model
IC₅₀ Values JAK1 (15 nM), JAK2 (1 nM), JAK3 (5 nM), Tyk2 (1 nM) [1] In vitro kinase assay
Th17 Differentiation Enhanced (in presence of differentiating cytokines) [2] In vitro, mouse naïve T cells
Cytokine Profile (In Vivo) IL-17 and IL-22 expression enhanced; IFN-γ and IL-13 reduced [2] NC/Nga mouse model of atopic dermatitis
Therapeutic Outcome Ameliorated allergic skin inflammation [2] NC/Nga mouse model

Experimental Protocol for Th17 Differentiation

To study the effect of a compound like this compound on Th17 differentiation in vitro, you can follow this established methodology [3] [4] [5].

  • 1. Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells (CD4+CD44lowCD62Lhigh) from mouse spleens and lymph nodes using a magnetic bead-based negative selection kit to achieve high purity [3] [5].
  • 2. Pre-coating Culture Plates: Coat a 24-well or 96-well tissue culture plate with anti-CD3 antibody (1-10 µg/mL in PBS) for several hours at 37°C or overnight at 4°C [3] [5].
  • 3. Th17-Polarizing Culture:
    • Resuspend the purified naïve T cells in culture media (e.g., RPMI 1640 with 10% FBS).
    • Plate the cells onto the pre-coated plates.
    • Add soluble anti-CD28 antibody (1-2 µg/mL) for co-stimulation [3] [4].
    • Add the crucial cytokine cocktail for Th17 differentiation: TGF-β (1-5 ng/mL) and IL-6 (20-100 ng/mL) [3] [4].
    • Include neutralizing antibodies against IFN-γ and IL-4 (each at 1-10 µg/mL) to prevent unintended Th1 or Th2 differentiation [4].
    • Add this compound at the desired concentration (e.g., within a range of 0.1 to 1 µM, to be determined experimentally) from a DMSO stock solution. Include a vehicle control.
  • 4. Incubation and Analysis:
    • Incubate the cells for 3 to 5 days at 37°C in a CO₂ incubator [3] [5].
    • To restimulate cells for intracellular cytokine staining, use PMA/ionomycin in the presence of a protein transport inhibitor for the final 4-5 hours [5].
    • Analyze differentiation efficiency by measuring IL-17A production using flow cytometry, ELISA, or RT-qPCR, and by assessing the expression of the key transcription factor RORγt [4].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound influences Th17 cell differentiation, based on the research findings:

G This compound Differentially Inhibits JAK-STAT Signaling to Skew toward Th17 Cytokines External Cytokines (IL-6, IL-4, IFN-γ, IL-12) JAKs JAK Proteins (JAK1, JAK2, JAK3, Tyk2) Cytokines->JAKs Binds Receptor STATs STAT Proteins (STAT1, STAT3, STAT5, STAT6) JAKs->STATs Phosphorylates StrongInhibition Strong Inhibition STATs->StrongInhibition STAT1/STAT5/STAT6 WeakInhibition Weak Inhibition STATs->WeakInhibition STAT3 P6 This compound (P6) P6->JAKs Binds ATP Site OtherTh Th1/Th2 Cell Differentiation (Suppressed) StrongInhibition->OtherTh Th17 Th17 Cell Differentiation (Enhanced) WeakInhibition->Th17

Key Research Implications

The evidence shows that the functional outcome of JAK inhibition is highly context-dependent. This compound's net effect of enhancing Th17 cells and ameliorating disease in an atopic dermatitis model highlights that simultaneously suppressing competing pathways (like Th2) can be therapeutic, even if one pro-inflammatory pathway (Th17) is enhanced [2]. This underscores the importance of testing inhibitors in the relevant polarizing conditions rather than assuming uniform suppression.

References

Application Notes & Protocols: Pyridone 6 for JAK/STAT Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Abstract Pyridone 6 is a potent, cell-permeable pan-Janus kinase (JAK) inhibitor that acts by competitively binding to the ATP-binding cleft of JAK kinases. It demonstrates low nanomolar IC₅₀ values against JAK family members while showing significantly weaker activity against other protein tyrosine kinases, making it a valuable tool for selectively dissecting JAK/STAT signaling pathways in cellular models [1]. This document provides a detailed protocol for employing this compound in in-vitro JAK/STAT inhibition assays, based on its use in research on rheumatoid synovitis and cytokine signaling [2].


Introduction to the JAK/STAT Pathway and this compound

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling module for numerous cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and inflammation [3]. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. The pathway is activated when a cytokine binds to its receptor, triggering the auto-phosphorylation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to drive the expression of target genes [2] [3].

This compound (CAS 457081-03-7) is a well-characterized, potent small-molecule inhibitor that targets all JAK family members with high specificity, thereby abrogating downstream STAT phosphorylation and pro-inflammatory gene expression [2] [1].

Key Properties and Formulation of this compound

  • Molecular Weight: 309.34 g/mol [1]
  • Chemical Formula: C₁₈H₁₆FN₃O [1]
  • Mechanism of Action: Reversible ATP-competitive inhibitor of JAK kinases [1].
  • Solubility: ≥ 100 mg/mL (323.27 mM) in DMSO. The solution is hygroscopic, and it is recommended to use newly opened DMSO [1].
  • Stock Solution Preparation: Prepare a 10 or 50 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
  • Working Concentration Range: A typical working concentration range is 0.1 to 10 µM, based on its IC₅₀ for JAKs and its use in cell-based assays [2] [1].

Quantitative Profiling of this compound

The tables below summarize the inhibitory profile of this compound, highlighting its potency and selectivity.

Table 1: IC₅₀ Values of this compound for JAK Kinase Family [1]

Target IC₅₀ (nM)
JAK2 1
TYK2 1
JAK3 5
JAK1 15

Table 2: Selectivity Profile of this compound (Excerpt) [1] This table demonstrates its high specificity for JAKs over other kinases.

Target IC₅₀ (µM)
CDK2 3.3
cAMP-dependent kinase 7.1
IκB Kinase 2 0.3
Mek 0.16
p38 11
KDR/VEGFR2 1.4
PDGFR 1.49
FGFR2 0.94

Table 3: Functional Cellular Activity in Cytokine-driven Proliferation [1]

Cell Line Stimulus Readout IC₅₀
CTLL IL-2 Proliferation 0.1 µM
CTLL IL-4 Proliferation 0.052 µM

Detailed Experimental Protocol for JAK/STAT Inhibition Assay

This protocol is adapted from studies investigating the effect of JAK inhibitors on cytokine signaling in fibroblast-like synoviocytes (FLS) [2].

4.1. Materials and Reagents

  • Cell Line: Primary human fibroblast-like synoviocytes (FLS) isolated from rheumatoid arthritis patients, passages 4-5 [2]. Other cytokine-responsive cell lines (e.g., CTLL for IL-2/IL-4) can also be used [1].
  • Key Reagents:
    • This compound (e.g., MedChemExpress, Cat. No. HY-13528) [1].
    • Recombinant cytokine for pathway stimulation (e.g., Oncostatin M (OSM), IL-6, IL-2) [2].
    • Phospho-specific antibodies for STAT proteins (e.g., pSTAT1 (Tyr701), pSTAT3 (Tyr705)) and total STAT antibodies [2].
    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and serum-free medium for starvation.
    • Lysis buffer (e.g., containing 1% NP-40, 50 mM Tris pH 7.5, 100 mM NaCl, 50 mM NaF, 5 mM EDTA, 1 mM sodium orthovanadate, and protease inhibitors) [2].

4.2. Experimental Workflow The following diagram outlines the key steps of the assay procedure:

G A Seed and Culture Cells (e.g., FLS in complete medium) B Serum-Starve Cells (12-24 hours in serum-free medium) A->B C Pre-treat with this compound (1 hour; e.g., 1 µM in DMSO) B->C D Stimulate with Cytokine (e.g., OSM, 20 minutes) C->D E Lyse Cells and Collect Protein D->E F Analyze Phosphorylation (Western Blot/ELISA) E->F G Analyze Gene Expression (qPCR/ELISA) E->G F->G

4.3. Step-by-Step Procedure

  • Cell Seeding and Culture: Seed 5 x 10⁴ FLS per well in a 24-well plate containing complete growth medium (e.g., RPMI-1640 + 10% FCS). Culture for 24 hours in a humidified incubator at 37°C and 5% CO₂ [2].
  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cell cycle and minimize background signaling.
  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration should be equal in all wells (typically ≤0.1%). Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 1 hour before cytokine stimulation [2].
  • Cytokine Stimulation and Cell Lysis: Stimulate the cells with the appropriate cytokine (e.g., 10-50 ng/mL Oncostatin M) for 20 minutes to rapidly activate the JAK/STAT pathway.
    • Immediately place the culture plates on ice, wash the cells with ice-cold PBS, and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors for 20 minutes at 4°C [2].
    • Centrifuge the lysates at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard assay (e.g., Bio-Rad protein assay) [2].
  • Analysis of STAT Phosphorylation (Western Blot):
    • Separate 50 µg of total protein per sample by SDS-PAGE (10% gel) and transfer to a nitrocellulose membrane.
    • Perform Western blot analysis using phospho-specific STAT antibodies (e.g., pSTAT3) to detect pathway inhibition. Re-probe the membrane with total STAT antibodies to confirm equal loading [2].
  • Analysis of Downstream Gene Expression:
    • mRNA Analysis (qPCR): For longer-term experiments (e.g., 6-24 hours post-stimulation), extract total RNA. Analyze the expression of downstream genes (e.g., IL-6) via real-time PCR (qPCR) using GAPDH as a housekeeping control [2].
    • Protein Secretion (ELISA): Collect cell-free supernatants 24 hours post-stimulation by centrifugation. Quantify the secretion of inflammatory mediators like IL-6 using commercially available ELISA kits, according to the manufacturer's instructions [2].

JAK/STAT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the JAK/STAT signaling cascade and the precise point of inhibition by this compound.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAKs JAKs Receptor->JAKs Activates pSTAT pSTAT JAKs->pSTAT Phosphorylates Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates TargetGene TargetGene Nucleus->TargetGene Induces Transcription Pyridone6 This compound Pyridone6->JAKs Inhibits

Data Analysis and Interpretation

  • Western Blot: A successful inhibition by this compound will be evidenced by a strong reduction or complete abrogation of the cytokine-induced STAT phosphorylation band, compared to the stimulated vehicle control [2].
  • qPCR/ELISA: this compound pretreatment should significantly reduce the cytokine-induced upregulation of target genes (e.g., IL-6 mRNA) and the subsequent secretion of proteins [2].
  • Statistical Analysis: Perform experiments in independent triplicates. Use one-way ANOVA with a post-hoc test (e.g., Tukey's test) for statistical comparison between groups. A p-value of less than 0.05 is typically considered significant [2].

Technical Notes and Troubleshooting

  • Cellular Context: The efficacy and consequences of JAK inhibition can vary depending on the cell type and the specific cytokine stimulus used [3].
  • Off-Target Effects: While this compound is highly selective for JAKs, results should be interpreted in the context of its full kinome profile, especially at higher concentrations (>1 µM) [1].
  • Solvent Control: The DMSO vehicle control is critical for accurately attributing any observed effects to this compound.
  • Time and Dose Dependence: The inhibition is both time- and dose-dependent. Preliminary dose-response experiments (e.g., 0.01 - 10 µM) are recommended to establish the optimal working concentration for a specific experimental system.

References

Pyridone 6 concentration cell culture proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6: Application Notes for Cell Culture

This compound is a potent, reversible, and selective ATP-competitive pan-Janus-activated kinase (JAK) inhibitor. It effectively inhibits JAK1, JAK2, JAK3, and TYK2 with low nanomolar IC50 values, making it a valuable tool for researching the JAK-STAT signaling pathway in various cellular contexts, particularly in cancer and immunology studies [1].

Its primary mechanism involves blocking the phosphorylation and activation of JAK kinases, which subsequently prevents the phosphorylation, dimerization, and nuclear translocation of STAT transcription factors. This inhibition leads to the suppression of gene expression responsible for cell proliferation and survival [2] [1].

Quantitative Data Summary

The table below summarizes effective concentrations of this compound for growth inhibition and signaling disruption in various cell-based assays.

Table 1: Effective Concentrations of this compound in Cell Culture Models

Cell Line / Model Assay Type Effective Concentration Key Findings / Effect Source (Protocol)
B9 (Myeloma) Growth inhibition IC50: ~250 nM [2] Concentration-dependent suppression of proliferation. Protocol 1 [2]
B9 (Myeloma) STAT3 Phosphorylation (IL-6 induced) 250 nM (significant decrease); 1 µM (near-complete inhibition) [2] Potent inhibition of JAK-STAT signaling. Protocol 1 [2]
INA-6 (Myeloma) Growth inhibition (with BMSCs) Low concentrations (unspecified) [2] Induced growth arrest and apoptosis. Protocol 1 [2]
U266 (Myeloma) Growth inhibition Partial inhibition [2] Modest growth reduction and G1 cell cycle arrest. Protocol 1 [2]
MCF7 (Breast Cancer) Co-culture & Proliferation (SRB assay) 75 nM [3] Used to study JAK and TGFβ inhibition. Protocol 2 [3]
CAF2 (Fibroblasts) & MCF7 Myofibroblast Activation (3D Co-culture) 75 nM [3] Suppressed αSMA expression in fibroblasts. Protocol 3 [3]
Murine B Cells & Macrophages Immune Cell Stimulation Range of 1 µM - 10 µM [3] Used to study JAK-STAT role in immune cell signaling. Protocol 4 [3]

Detailed Experimental Protocols

Protocol 1: Inhibiting IL-6 Dependent Myeloma Cell Proliferation [2]

  • Application: To study JAK-STAT dependence in multiple myeloma cells.
  • Cell Lines: INA-6, B9, U266.
  • Key Steps:
    • Culture IL-6-dependent cells (e.g., INA-6, B9) in medium containing IL-6.
    • Treat cells with this compound (e.g., 250 nM to 1 µM) for desired duration.
    • For co-culture assays, seed myeloma cells with bone marrow stromal cells (BMSCs).
    • Assess outcomes: cell proliferation (e.g., SRB or MTT assay), apoptosis (Annexin V staining), and JAK-STAT pathway activity (Western blot for pSTAT3).

Protocol 2: Studying Stroma-Induced Signaling in Breast Cancer Co-culture [3]

  • Application: To investigate the impact of JAK inhibition on cancer cell-stromal interactions.
  • Cell Lines: MCF7 (breast cancer) and CAF2 (cancer-associated fibroblasts).
  • Reagents: this compound (Tocris, #6577), dissolved in DMSO.
  • Key Steps:
    • Seed MCF7 and CAF2 cells in a transwell co-culture system at a 1:3 ratio.
    • Treat with this compound at a final concentration of 75 nM, refreshing the treatment every other day for 5 days.
    • Measure proliferation rate using the Sulforhodamine B (SRB) assay after 5 days of treatment.

Protocol 3: Quantifying Myofibroblast Activation in 3D Co-culture [3]

  • Application: To assess the role of JAK signaling in fibroblast activation.
  • Cell Lines: CAF2 fibroblasts with or without MCF7.
  • Key Steps:
    • Seed CAF2 cells in 6-well plates with or without MCF7-containing transwells.
    • Treat with 75 nM this compound in culture medium for the desired duration.
    • Fix cells and perform immunofluorescence staining for α-Smooth Muscle Actin (αSMA).
    • Image and quantify αSMA-positive cells to determine the level of myofibroblast activation.

Protocol 4: Isolating and Treating Murine Immune Cells [3]

  • Application: To probe JAK-STAT function in primary immune cells.
  • Model: Splenic B cells or peritoneal macrophages isolated from mice.
  • Key Steps:
    • Isolate primary B cells or macrophages from mouse tissue using appropriate kits.
    • Pre-treat cells with this compound across a concentration range (e.g., 1 to 10 µM) for the indicated duration.
    • Stimulate cells with relevant ligands (e.g., anti-IgM for B cells, IL-6, LPS).
    • Analyze downstream effects such as cell signaling, proliferation, or cytokine production.

General Cell Culture and Reagent Preparation

This compound Stock Solution Preparation

  • Solubility: this compound is insoluble in water. It is typically dissolved in DMSO at a high concentration (e.g., 10-100 mM) to create a stock solution [1].
  • Storage: Aliquot and store the stock solution at -20°C. Avoid freeze-thaw cycles.
  • Working Concentration: Dilute the stock solution in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), and a vehicle control (DMSO only) must be included in experiments.

Standard Cell Passaging for In Vitro Models [4]

  • Adherent Cells: Passage cells when they reach 80-90% confluence.
    • Remove medium and wash with PBS.
    • Add a detaching agent (e.g., trypsin) and incubate at 37°C until cells detach.
    • Inactivate trypsin with serum-containing medium, collect cells, and centrifuge.
    • Resuspend pellet in fresh medium, count cells, and seed at desired density.
  • Suspension Cells:
    • Collect cells and medium, then centrifuge to pellet.
    • Resuspend in fresh medium, count cells, and reseed.
  • Cell Counting: Use a Neubauer chamber. Count cells in specific squares, average, and calculate concentration using the formula: Concentration (cells/ml) = Total Count / (Number of Squares × Volume per Square) [4].

JAK-STAT Signaling Pathway and Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the molecular pathway targeted by this compound and a generalized experimental workflow.

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Dimer) Receptor->JAK Activation P_JAK Activated JAK (pJAK) JAK->P_JAK Trans- Phosphorylation STAT STAT Transcription Factor P_STAT Activated STAT (pSTAT) STAT->P_STAT P_JAK->STAT Recruits & Phosphorylates STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Exp Target Gene Expression Nucleus->Gene_Exp Regulates P6 This compound P6->JAK Inhibits

Diagram 1: JAK-STAT Pathway Inhibition. this compound binds to JAK kinases, preventing their activation and subsequent phosphorylation of STATs, thereby blocking the transcription of proliferation and survival genes [2] [1].

cluster_analysis Analysis Options Start Start Experiment Prep Prepare this compound Stock Solution (DMSO) Start->Prep Plate Plate Cells (Adherent/Suspension) Prep->Plate Treat Treat Cells with This compound / Vehicle Plate->Treat Harvest Harvest Cells Treat->Harvest Incubation (24-72h) Analyze Downstream Analysis Harvest->Analyze End End Analyze->End A1 Viability & Proliferation Assays A2 Western Blot (pSTAT3/STAT3) A3 Flow Cytometry (Cell Cycle/Apoptosis) A4 RNA/DNA Analysis (qPCR, RNA-seq)

Diagram 2: Cell Treatment Workflow. A generalized flowchart for conducting experiments with this compound, from reagent preparation to final analysis.

Key Application Notes

  • Specificity: this compound is a pan-JAK inhibitor. For studies aiming to dissect the role of specific JAK isoforms, more selective inhibitors should be considered.
  • Solubility and Vehicle Control: Its low water solubility makes proper DMSO stock preparation critical. The vehicle control is essential to rule out DMSO-induced artifacts [1].
  • Cell Line Variability: The efficacy and optimal concentration of this compound are highly dependent on the cell line and its reliance on JAK-STAT signaling, as seen in the differential responses of INA-6 vs. U266 cells [2].
  • Context-Dependent Effects: The impact of JAK inhibition can vary significantly between 2D monolayer cultures and more complex 3D models, which better mimic in vivo conditions with gradients of nutrients and signals [5].

References

Pyridone 6 stem cell differentiation intermediate mesoderm

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyridone 6 and Stem Cell Differentiation

This compound (also known as JAK Inhibitor I) is a cell-permeable, potent, and ATP-competitive pan-inhibitor of the Janus-activated kinase (JAK) family. It inhibits JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range (1 to 15 nM) while showing significantly weaker activity against other protein tyrosine kinases [1] [2] [3]. By inhibiting JAK kinases, this compound blocks cytokine-mediated signal transduction and phosphorylation of downstream STAT proteins, particularly STAT5 [1] [4].

The JAK-STAT pathway is a critical signaling cascade that influences cell fate decisions. In embryonic stem cell (ESC) differentiation, the selective inhibition of this pathway by this compound, when combined with other specific molecules, has been shown to promote the generation of intermediate mesoderm (IM) [1]. The IM is a crucial embryonic tissue layer that gives rise to structures like the kidneys, ureters, and the reproductive system. The ability to direct ESC differentiation into IM is vital for developing regenerative medicine therapies and disease modeling for renal and urological disorders.

Key Quantitative Data on this compound

Table 1: Biological Activity Profile of this compound

Parameter Details
Primary Mechanism Potent, selective, reversible, and ATP-competitive pan-JAK inhibitor [4].
IC50 Values (JAK Family) JAK2: 1 nM; Tyk2: 1 nM; JAK3: 5 nM; JAK1: 15 nM [1] [3].
Selectivity Inhibits other tested protein tyrosine kinases at much higher concentrations (130 nM to >10 μM) [1] [3].
Cellular Effects Blocks IL-2/IL-4-dependent cell proliferation & STAT5 phosphorylation; inhibits Th1/Th2 development, promotes Th17 differentiation [1] [2].
Key Differentiation Application In combination with Retinoic Acid, LY 294002 (PI3K inhibitor), and CCG 1423 (SRF/Rho pathway inhibitor), it induces intermediate mesoderm differentiation from ESCs [1].

Table 2: Physicochemical and Handling Properties

Property Specification
Molecular Weight 309.34 g/mol [1] [2] [3]
Chemical Formula C18H16FN3O [1] [2] [3]
Purity ≥98% (by HPLC) [1] [2]
Solubility Soluble to 100 mM in DMSO; to 50 mM in ethanol [1] [2].
Storage Store at -20°C [1] [2] [3].

Experimental Protocol for Intermediate Mesoderm Differentiation

This protocol is adapted from the seminal work by Mae et al. (2010), which demonstrated that a specific combination of small molecules can efficiently direct mouse ESCs toward IM through BMP7-positive cells [1].

I. Materials Preparation
  • This compound Stock Solution (10 mM)
    • Weigh 3.09 mg of this compound (MW: 309.34 g/mol).
    • Dissolve in 1 mL of anhydrous DMSO.
    • Vortex until completely dissolved.
    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
  • Other Small Molecule Stock Solutions
    • All-Trans Retinoic Acid (RA): Prepare a 1 mM stock in DMSO.
    • LY 294002: Prepare a 10 mM stock in DMSO.
    • CCG 1423: Prepare a 10 mM stock in DMSO.
  • Cell Culture Medium
    • Prepare standard mouse ESC culture medium according to your laboratory's established protocol.
II. Differentiation Procedure
  • ESC Maintenance: Maintain mouse ESCs in an undifferentiated state on gelatin-coated or feeder-coated plates in the appropriate medium.
  • Induction of Differentiation:
    • Harvest undifferentiated ESCs and seed them at an optimized density (e.g., 3 x 10^4 cells/cm²) in differentiation medium.
    • Day 0 - Day 4: At the initiation of differentiation (Day 0), supplement the culture medium with the following combination of small molecules [1]:
      • This compound: 1 μM
      • Retinoic Acid: 1 nM
      • LY 294002: 10 μM
      • CCG 1423: 10 μM
    • Refresh the medium containing all four small molecules every 24 hours.
  • Harvest and Analysis:
    • Cells can typically be harvested for analysis around Day 4-5 of differentiation.
    • Assess the efficiency of IM differentiation using techniques such as:
      • Flow Cytometry or Immunocytochemistry: for IM-specific marker expression (e.g., BMP7, Pax2).
      • qRT-PCR: to analyze the upregulation of IM-specific genes (e.g., Pax2, Osr1, Lhx1).

Data Interpretation and Troubleshooting

  • Expected Outcomes: Successful protocol execution should yield a significant population of cells expressing IM markers like BMP7. The combination of inhibitors targets multiple signaling pathways (JAK-STAT, PI3K, SRF/Rho) alongside RA signaling, creating a synergistic effect that drives IM fate.
  • Optimization Notes: The exact cell seeding density and the specific basal differentiation medium can vary between different ESC lines. It is crucial to optimize these parameters for your specific system.
  • Critical Controls: Always include a vehicle control (DMSO at the same concentration as used in treatments) and, if possible, groups with individual small molecules to understand their contribution to the differentiation process.

Signaling Pathway and Workflow Overview

The following diagrams illustrate the mechanistic role of this compound in this protocol and the overall experimental workflow.

G Cytokine Cytokine Signal JAK JAK Kinase Cytokine->JAK STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Genes Target Gene Transcription Nucleus->Genes P6 This compound P6->JAK Inhibits IM Intermediate Mesoderm (BMP7+) P6->IM Promotes (in combination)

Diagram 1: Mechanism of this compound in IM Differentiation. This compound blocks the JAK-STAT signaling pathway by inhibiting JAK kinase activity, preventing STAT phosphorylation and subsequent target gene transcription. When combined with other factors, this inhibition helps steer ESCs toward an intermediate mesoderm fate.

G Start Plate undifferentiated Mouse ESCs AddMolecules Add Small Molecule Cocktail: - this compound (1 µM) - Retinoic Acid (1 nM) - LY 294002 (10 µM) - CCG 1423 (10 µM) Start->AddMolecules Day 0 Maintain Culture for 4 Days (Refresh media daily) AddMolecules->Maintain Harvest Harvest Cells Maintain->Harvest Day 4 Analyze Analyze IM Markers Harvest->Analyze e.g., FACS, qPCR for BMP7, Pax2

Diagram 2: Experimental Workflow for IM Differentiation. A step-by-step overview of the protocol for generating intermediate mesoderm from mouse ESCs using a defined small molecule cocktail containing this compound.

Important Safety and Handling Notes

  • For Research Use Only: this compound is intended for laboratory research purposes and is not for diagnostic or therapeutic use [1] [4].
  • Safe Handling: Always wear appropriate personal protective equipment (PPE) when handling the compound.
  • Solvent Considerations: DMSO is a widely used solvent for small molecules. Be aware that high concentrations of DMSO can be cytotoxic to cells; ensure the final concentration in your culture medium is kept at a safe level (typically ≤0.1%).

Conclusion

The use of this compound as part of a defined small molecule cocktail provides a robust and efficient method for generating intermediate mesoderm from embryonic stem cells. This chemical approach to directed differentiation offers high reproducibility and scalability, serving as a powerful tool for developmental biology studies and the development of renal cell replacement therapies.

References

Comprehensive Application Notes and Protocols: Investigating Pyridone 6 in Breast Cancer-Stromal Cell Co-Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to JAK-STAT Signaling in Breast Cancer Microenvironment

The tumor microenvironment (TME) plays a critical role in breast cancer progression, therapy resistance, and metastasis, with stromal cells including tumor-associated macrophages (TAMs) and cancer-associated fibroblasts (CAFs) contributing significantly to tumorigenesis through complex signaling networks. The JAK-STAT pathway serves as a crucial intracellular signaling cascade for numerous cytokines and growth factors within the TME, regulating fundamental processes including immune cell differentiation, cancer cell survival, and metastatic progression. In breast cancer, JAK-STAT signaling is frequently hyperactivated, driving pro-tumorigenic interactions between cancer cells and stromal components. Pyridone 6 (P6) is a well-characterized pan-JAK inhibitor that competitively binds to the ATP-binding site of JAK kinases, with demonstrated potency against JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (IC50 = 5 nM), and Tyk2 (IC50 = 1 nM) [1]. This document provides detailed protocols for implementing this compound in breast cancer-stromal co-culture systems to investigate stromal-epithelial signaling and therapeutic responses.

JAK-STAT Signaling Pathway and this compound Mechanism

Table 1: JAK-STAT Pathway Components and Their Roles in Breast Cancer Stromal Signaling

Pathway Component Cellular Expression Function in Breast TME Response to this compound
JAK1 Macrophages, Cancer cells Signal transduction for IFN-γ, IL-6 IC50 = 15 nM [1]
JAK2 Fibroblasts, Cancer cells Signal transduction for growth factors IC50 = 1 nM [1]
JAK3 Immune cells, Stromal cells Signal transduction for IL-2, IL-4 IC50 = 5 nM [1]
Tyk2 Multiple TME cells Signal transduction for IL-12, IFN-α/β IC50 = 1 nM [1]
STAT1 Macrophages, Cancer cells Th1 differentiation, IFN signaling Inhibited phosphorylation [2]
STAT3 Fibroblasts, Cancer cells Pro-survival signaling, EMT promotion Modestly suppressed [2]
STAT5 T cells, Cancer cells Cell proliferation, survival signals Strongly suppressed [2]
STAT6 Macrophages, B cells Th2 differentiation, M2 polarization Strongly suppressed [2]

The JAK-STAT pathway is activated when extracellular cytokines (e.g., IL-4, IL-6, IL-13) bind to their cognate receptors, initiating intracellular phosphorylation cascades. Following ligand-receptor binding, JAK kinases transphosphorylate each other and then phosphorylate specific tyrosine residues on the receptor cytoplastic tails, creating docking sites for STAT transcription factors. Once recruited to the receptor complex, STATs are phosphorylated by JAKs, forming dimers that translocate to the nucleus where they regulate transcription of target genes involved in proliferation, survival, and immune modulation [2]. In the breast cancer TME, this pathway is exploited through multiple mechanisms: CAFs secrete IL-6 which activates STAT3 in cancer cells promoting survival; TAMs polarized to M2 phenotype via STAT6 signaling enhance immunosuppression; and Th2 cytokines drive pro-tumorigenic inflammation through STAT6 activation [1] [2].

G cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Ligand (IL-4, IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinases (JAK1, JAK2, JAK3, Tyk2) Receptor->JAK Activation STAT STAT Transcription Factor (STAT1, STAT3, STAT5, STAT6) JAK->STAT Phosphorylation PSTAT Phosphorylated STAT STAT->PSTAT STATDimer STAT Dimer PSTAT->STATDimer GeneExp Gene Expression (Proliferation, Survival Immune Modulation) STATDimer->GeneExp Nuclear Translocation Pyridone6 This compound Pyridone6->JAK Inhibits ATP Binding

The diagram above illustrates the JAK-STAT signaling cascade and the precise molecular target of this compound. The inhibitor functions at the kinase activation level by competing with ATP for binding to the catalytic site of JAK enzymes, thereby preventing the initial phosphorylation events that drive downstream signaling. This inhibition is particularly relevant in the context of breast cancer-stromal interactions, where multiple cytokine networks simultaneously activate JAK-STAT signaling to promote tumor progression.

Co-Culture Model Establishment

2D Transwell Co-Culture System

The transwell co-culture system enables the investigation of paracrine signaling between breast cancer cells and stromal components while maintaining physical separation of the cell populations. This setup is ideal for studying soluble factor-mediated interactions and performing conditioned media experiments with this compound treatment.

  • Materials Required:

    • THP-1 human monocytic cell line (or primary human monocytes)
    • Breast cancer cell lines (e.g., MCF-7, HCC1806)
    • Fibroblast cell lines (e.g., MRC-5, primary mammary fibroblasts)
    • Transwell inserts (0.4 μm pore size for macrophages; 8.0 μm for migration assays)
    • RPMI-1640 and DMEM culture media supplemented with 10% FBS
    • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
    • Cytokines: IL-4, IL-13, IFN-γ, LPS for polarization [3]
    • This compound stock solution (100 mM in DMSO) [1]
  • Macrophage Differentiation and Polarization Protocol:

    • Day 0: Seed THP-1 cells at 2×10⁵ cells/mL in 6-well plates or transwell inserts. Add PMA to a final concentration of 150 nM to differentiate monocytes into M0 macrophages. Incubate for 24 hours at 37°C, 5% CO₂ [3].
    • Day 1: Confirm THP-1 cells have become adherent, indicating successful differentiation to M0 macrophages. Carefully aspirate medium and wash with PBS to remove non-adherent cells. Add fresh culture medium and incubate for another 24 hours [3].
    • Day 2: Polarize M0 macrophages to specific phenotypes:
      • M1 macrophages: Treat with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours
      • M2 macrophages: Treat with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours [3]
    • Validate polarization status using surface markers:
      • M1: CD38, CD80, HLA-DR (via flow cytometry)
      • M2: CD206, CD163, CD209 (via flow cytometry) [3]
  • Co-Culture Establishment:

    • Seed breast cancer cells (e.g., HCC1806, MCF-7) in the bottom chamber of 6-well plates at 70-80% confluence in appropriate medium.
    • Place transwell inserts containing differentiated/polarized macrophages above the cancer cells.
    • Add this compound simultaneously to both compartments at desired concentrations (typically 0.1-5 μM) dissolved in culture medium. Include vehicle control (DMSO, typically ≤0.1%).
    • Maintain co-culture for 24-96 hours depending on experimental endpoints [3] [4].
3D Heterotypic Spheroid Co-Culture

Three-dimensional spheroid models better recapitulate the architecture and physiological conditions of in vivo tumors, making them particularly valuable for studying stromal-epithelial interactions and drug penetration.

Table 2: Cell Seeding Ratios for 3D Heterotypic Spheroid Models

Spheroid Type Breast Cancer Cells Macrophages Fibroblasts Total Cells Spheroid Size (Diameter) Key Features
Monoculture 5,000 0 0 5,000 ~500 μm [4] Compact core, proliferative rim
Low Stroma 2,500 1,250 1,250 5,000 ~550 μm [5] Uniform cell distribution
Balanced 1,250 2,500 1,250 5,000 ~600 μm [5] Optimal ECM production
High Stroma 1,250 1,250 2,500 5,000 ~650 μm [5] Enhanced cytokine secretion
  • Materials Required:

    • 96-well plates coated with 1% agarose to prevent attachment
    • Breast cancer cells (MCF-7, MDA-MB-231, etc.)
    • Human mammary fibroblasts (primary or MRC-5 line)
    • Macrophages (differentiated THP-1 or primary)
    • PKH67 or other fluorescent cell markers for tracking
  • Liquid Overlay Spheroid Formation Protocol:

    • Prepare a 1% agarose solution in water and coat 96-well plates (50 μL/well). Allow to solidify at room temperature.
    • Trypsinize and count all cell types. Mix in desired ratios according to Table 2.
    • Seed 5,000 total cells per well in 200 μL of appropriate culture medium.
    • Centrifuge plates at 500 × g for 10 minutes to promote cell aggregation.
    • Culture for 3-7 days, monitoring spheroid formation daily.
    • Add this compound treatments once spheroids have compacted (typically day 3-5). Refresh medium with drug every 48-72 hours [4] [5].

This compound Application and Experimental Workflow

Drug Preparation and Dosing

This compound requires proper formulation to maintain stability and bioactivity throughout experiments. The compound can be used in both free form and nanoparticle-encapsulated formulations for sustained delivery.

  • This compound Stock Solution Preparation:

    • Prepare a 100 mM stock solution by dissolving this compound in DMSO.
    • Aliquot and store at -20°C or -80°C protected from light.
    • For working concentrations, dilute in culture medium immediately before use (final DMSO concentration ≤0.1%).
  • Nanoparticle Encapsulation (Optional):

    • Encapsulate this compound in PLGA nanoparticles using an emulsion-solvent evaporation technique.
    • Use PLGA with lactic acid to glycolic acid ratio of 50:50 for optimal release kinetics.
    • Characterize nanoparticle size (typically 200-400 nm) and drug loading efficiency [1].

Table 3: this compound Dosing Strategies for Co-Culture Experiments

Application Concentration Range Treatment Duration Key Readouts Expected Outcomes
JAK Inhibition Screening 0.1-5 μM 24-72 hours pSTAT levels, cytokine secretion Dose-dependent suppression of STAT phosphorylation [1]
Macrophage Polarization Studies 1-2 μM 48-96 hours Surface markers, cytokine secretion Reduced M2 polarization; decreased CD206 expression [2]
Migration/Invasion Assays 0.5-2 μM 24-48 hours Transwell migration, wound closure 40-60% reduction in stromal-enhanced migration [6]
Spheroid Growth Inhibition 0.5-5 μM 5-10 days Spheroid volume, viability 30-70% growth inhibition depending on stromal composition [4]
Cytokine Signaling Blockade 0.1-1 μM 24-48 hours Phospho-STAT levels, target genes Inhibition of IL-4/STAT6 and IL-6/STAT3 signaling [2]
Comprehensive Experimental Workflow

G cluster_0 Week 1: Model Establishment cluster_1 Week 2: Treatment & Analysis cluster_2 Week 3: Endpoint Assessment Step1 Week 1 Day 1-3: Macrophage Differentiation (PMA 150 nM, 72h) Step2 Week 1 Day 3-4: Stromal Cell Preparation (Fibroblast expansion) Step1->Step2 Step3 Week 1 Day 4-5: Co-culture Assembly (2D transwell or 3D spheroid) Step2->Step3 Step4 Week 2 Day 1: This compound Treatment (0.1-5 μM based on assay) Step3->Step4 Step5 Week 2 Day 2-4: Phenotypic Assays (Migration, viability, etc.) Step4->Step5 Step6 Week 2 Day 4-5: Molecular Analysis (Protein/RNA collection) Step5->Step6 Assays Functional Assays: - Colony Formation - Transwell Migration - Spheroid Growth - Invasion Assays Step5->Assays Step7 Week 3 Day 1-2: Pathway Analysis (Western blot, qPCR) Step6->Step7 Step8 Week 3 Day 3-4: Data Integration & Interpretation Step7->Step8 Analysis Molecular Analysis: - Phospho-STAT levels - Cytokine secretion - Gene expression - Surface markers Step7->Analysis

The workflow illustrates the integrated experimental timeline for co-culture studies with this compound. The sequential approach ensures proper model establishment before compound treatment, followed by comprehensive phenotypic and molecular analyses. This structured timeline facilitates the investigation of both immediate signaling effects (phospho-STAT changes within hours) and functional consequences (migration, viability changes over days).

Phenotypic and Functional Assays

Colony Formation Assay

The clonogenic assay measures the long-term proliferative capacity of breast cancer cells following co-culture and this compound treatment, indicating effects on cancer stemness and self-renewal capability.

  • Procedure:

    • After 48-72 hours of co-culture with this compound, collect breast cancer cells from co-culture system.
    • Seed 500-1,000 cells per well in 6-well plates in drug-free medium.
    • Incubate for 10-14 days to allow colony formation.
    • Fix colonies with methanol for 10 minutes at room temperature.
    • Stain with 0.5% crystal violet in 25% methanol for 15 minutes.
    • Rinse gently with water and air dry.
    • Count colonies (>50 cells) manually or using imaging software [3].
  • Data Analysis:

    • Calculate plating efficiency: (Number of colonies formed / Number of cells seeded) × 100
    • Calculate surviving fraction: (Plating efficiency of treated group / Plating efficiency of control group) × 100
Migration and Invasion Assays

Cancer cell motility is frequently enhanced by stromal interactions through JAK-STAT dependent mechanisms. These assays quantify this compound effects on stromal-enhanced migration and invasion.

  • Transwell Migration Assay:

    • After co-culture with stromal cells and this compound treatment, collect cancer cells.
    • Seed 2.5-5×10⁴ cells in serum-free medium in the upper chamber of 8.0 μm transwell inserts.
    • Place complete medium with 10% FBS in the lower chamber as chemoattractant.
    • Incubate for 16-24 hours at 37°C.
    • Remove non-migrated cells from the upper chamber with a cotton swab.
    • Fix migrated cells on the membrane bottom with methanol and stain with 0.5% crystal violet.
    • Count cells in 5-10 random fields per insert under microscope [3] [6].
  • Wound Healing Assay:

    • Seed cancer cells in 12-well plates and allow to form confluent monolayer.
    • Create a scratch wound using a 200 μL pipette tip.
    • Wash to remove detached cells and add fresh medium with this compound.
    • Capture images at 0, 12, 24, and 48 hours at the same location.
    • Measure wound area using image analysis software (e.g., ImageJ).
    • Calculate percentage wound closure: [(Area at T0 - Area at Tx) / Area at T0] × 100 [6].
Molecular Analysis of JAK-STAT Pathway
  • Western Blot for Phospho-STAT Analysis:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membrane.
    • Block with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C:
      • Phospho-STAT3 (Tyr705), Phospho-STAT6 (Tyr641)
      • Total STAT3, Total STAT6
      • β-actin as loading control
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Develop with ECL substrate and image.
    • Quantify band intensity and normalize phospho-protein to total protein [6] [2].
  • Quantitative PCR for JAK-STAT Target Genes:

    • Extract RNA using commercial kits (e.g., GeneMATRIX Universal RNA Purification Kit).
    • Synthesize cDNA using High-Capacity cDNA Reverse Transcription Kit.
    • Perform qPCR with SYBR Green Master Mix.
    • Analyze expression of JAK-STAT target genes:
      • M2 markers: CD206, ARG1, FIZZ1
      • Pro-survival genes: BCL2, MCL1
      • Cell cycle regulators: CYCLIN D1, c-MYC
    • Normalize to housekeeping genes (GAPDH, ACTB) using the ΔΔCt method [3] [2].

Technical Considerations and Troubleshooting

Optimization of this compound Treatment
  • Solubility and Stability: this compound has good solubility in DMSO but limited solubility in aqueous solutions. For long-term treatment in 3D spheroids, consider nanoparticle encapsulation to maintain effective concentrations, which has been shown to improve efficacy in prior studies [1].
  • Cell Type-Specific Sensitivity: Different breast cancer subtypes show variable dependence on JAK-STAT signaling. Triple-negative breast cancer cells typically show greater sensitivity to this compound than luminal subtypes due to their increased reliance on cytokine signaling.
  • Stromal-Mediated Protection: CAFs and TAMs can protect cancer cells from targeted therapies. When using this compound in heterotypic cultures, consider stromal-specific targeting strategies such as preconditioning stromal components before co-culture.
Troubleshooting Common Issues
  • Incomplete JAK-STAT Inhibition: If phospho-STAT levels remain elevated after treatment, verify this compound activity by testing fresh aliquots, increase concentration (up to 5 μM), or extend pretreatment time. Confirm DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
  • Variable Spheroid Formation: For inconsistent 3D spheroid morphology, ensure uniform cell suspension before plating, use low-adhesion plates with consistent agarose coating, and centrifuge plates immediately after seeding to promote cell aggregation.
  • Macrophage Phenotype Instability: Polarized macrophages may revert or shift phenotypes during extended co-culture. Validate polarization status immediately before and after experiments using surface marker analysis. Consider adding polarization cytokines to medium during co-culture.

Conclusion

These application notes and protocols provide a framework for implementing This compound in breast cancer-stromal co-culture systems to investigate JAK-STAT signaling in the tumor microenvironment. The comprehensive approach encompassing 2D and 3D culture models, standardized dosing strategies, and multiplexed readouts enables robust investigation of stromal-epithelial interactions and therapeutic responses. Proper execution of these protocols requires attention to stromal cell validation, This compound formulation stability, and appropriate control conditions to ensure biologically relevant findings. The integration of these techniques can provide valuable insights into breast cancer biology and therapeutic strategies targeting the tumor microenvironment.

References

Application Notes: Pyridone 6 in an NC/Nga Mouse Model of Atopic Dermatitis

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Rationale for Use

Pyridone 6 (P6) is a potent, reversible, and ATP-competitive pan-Janus-activated kinase (JAK) inhibitor. It effectively suppresses the kinase activities of JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range, while showing significantly weaker activity against other protein tyrosine kinases, making it a selective tool for probing JAK-STAT pathways [1] [2] [3].

In the context of atopic dermatitis, JAK-STAT signaling is critically involved in the transcription of pro-inflammatory cytokines. In vivo studies demonstrate that this compound delays the onset and reduces the severity of AD-like skin lesions in NC/Nga mice. Its therapeutic effect is comparable to that of betamethasone ointment, a positive control, and is linked to a unique immunomodulatory action: the suppression of Th2 responses coupled with the enhancement of Th17 differentiation [4] [5] [1].

The following table summarizes its key inhibitory profile and in vivo efficacy.

Parameter Details
IC50 for JAK1 15 nM [2] [3]
IC50 for JAK2 1 nM [1] [2] [3]
IC50 for JAK3 5 nM [1] [2] [3]
IC50 for Tyk2 1 nM [1] [2] [3]
In Vivo Model NC/Nga mice with AD-like dermatitis [4]
Key In Vivo Findings Delayed disease onset, reduced skin lesion severity, suppressed Th2 cytokines (IFN-γ, IL-13), enhanced Th17 cytokines (IL-17, IL-22) [4]
Detailed Experimental Protocol

a. Animal Model

  • Strain: NC/Nga mice. This inbred strain naturally develops AD-like skin lesions under conventional housing conditions, and its immunological features closely parallel those observed in human AD [6] [7].
  • Age: 10-15 weeks old [4] [3].
  • Disease Induction: AD-like lesions are typically induced by repeated topical application of house dust mite allergen extracts, such as Dermatophagoides farinae extract (DfE) or Biostir-AD (Dfb) ointment, to the shaved dorsal skin [4] [7].

b. Test Article and Formulation

  • This compound Formulation: Due to its low water solubility, this compound is commonly formulated into polylactic acid with glycolic acid (PLGA) nanoparticles (P6-nano) for in vivo administration to improve delivery [4] [1].
  • Dosage: 2 mg per mouse per administration [4] [3].
  • Route of Administration: Subcutaneous (s.c.) injection [4] [3].

c. Treatment Regimen

  • Dosing Schedule: Administer the P6-nano formulation subcutaneously twice a week, beginning one day after the first application of the allergen ointment [4] [3].
  • Control Groups: Include groups treated with empty nanoparticles (C-nano) as a negative control and a group treated with a standard therapy like betamethasone ointment as a positive control [4] [1].

d. Key Readouts and Efficacy Assessment

  • Dermatitis Score: Macroscopically evaluate the severity of skin lesions based on symptoms like erythema, dryness, and lichenification [4] [7].
  • Cytokine Profiling: Analyze cytokine expression levels in skin lesions or from cultured T cells. This compound treatment typically shows reduced IFN-γ and IL-13 and enhanced IL-17 and IL-22 [4].
  • Mechanistic Analysis: Use immunoblotting to assess the phosphorylation status of STAT proteins (STAT1, STAT3, STAT5, STAT6) in T-cells to confirm target engagement and understand the differential modulation of Th2 vs. Th17 pathways [4] [3].

Mechanism of Action and Experimental Workflow

The therapeutic effect of this compound in this model arises from its differential inhibition of various STAT proteins during T-cell differentiation, which can be visualized in the following experimental workflow and signaling pathway.

Start Start: NC/Nga Mouse Model Induce Induce AD-like lesions with DfE/Dfb ointment Start->Induce Treat Treat with This compound (P6-nano) Induce->Treat Analyze Analyze Outcomes Treat->Analyze Sub_Mechanism Molecular Mechanism Analyze->Sub_Mechanism STAT_Inhibit P6 inhibits STAT1, STAT5, STAT6 phosphorylation more strongly Th2_Suppress Suppression of Th1/Th2 differentiation STAT_Inhibit->Th2_Suppress STAT3_Effect STAT3 phosphorylation is less suppressed Th17_Enhance Enhanced Th17 differentiation STAT3_Effect->Th17_Enhance Outcome Reduced skin inflammation Ameliorated AD symptoms Th2_Suppress->Outcome Th17_Enhance->Outcome

Key Considerations for Researchers

  • Formulation is Critical: The inherent low water solubility of this compound can limit its efficacy. Using a nanoparticle-based delivery system (e.g., PLGA) is highly recommended to ensure adequate bioavailability and achieve the desired therapeutic effect in vivo [4] [1].
  • Understanding the Dual Immunomodulatory Action: The seemingly paradoxical effect of this compound—simultaneously suppressing Th2 and enhancing Th17—is a key finding. This occurs because it potently inhibits STATs critical for Th1/Th2 development (STAT1, STAT5, STAT6), while having a lesser effect on STAT3, which is essential for Th17 differentiation [4]. This highlights the complex role of JAK-STAT signaling in immune polarization.
  • Model Selection: The NC/Nga mouse is a well-established and relevant model for studying AD, especially when sensitized with Dermatophagoides farinae extract (DfE), as it closely mimics human disease pathogenesis [6] [7].

References

Pyridone 6 stock solution preparation storage -20C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Stock Solution Preparation

The table below summarizes the fundamental chemical and storage information for Pyridone 6, which is crucial for handling and planning experiments.

Property Detail
CAS Number 457081-03-7 [1] [2] [3]
Molecular Formula C₁₈H₁₆FN₃O [1] [2]
Molecular Weight 309.34 g/mol [1] [2]
Appearance Solid; Light brown to brown powder [1] [2]
Short-Term Storage 0°C to 4°C [2] [3]
Long-Term Storage -20°C in a desiccated environment [2] [3]
Solubility ≥ 100 mg/mL in DMSO (approximately 323.27 mM) [1] [2]. Insoluble in water [2].
Protocol for Stock Solution Preparation & Storage
  • Preparation: To prepare a 10 mM stock solution, add 323 µL of anhydrous DMSO directly to 1 mg of this compound powder and vortex thoroughly until completely dissolved [1] [2].
  • Aliquoting: Upon preparation, immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent degradation from repeated temperature fluctuations [2].
  • Storage: Store the aliquots at -20°C for one year or at -80°C for two years [1].
  • Usage: Before use, allow frozen aliquots to equilibrate to room temperature for at least an hour. For better solubility, you can warm the tube at 37°C and briefly sonicate it [2].

Biological Activity & Selectivity

This compound is a potent and selective ATP-competitive pan-inhibitor of the Janus kinase (JAK) family [2]. The following table outlines its inhibitory activity (IC₅₀) against various kinases, highlighting its strong selectivity for JAK kinases over others.

Kinase Target IC₅₀ (nM) Kinase Target IC₅₀ (nM)
JAK2 1 nM [1] [2] CDK2 3,300 nM [1]
TYK2 1 nM [1] [2] KDR 1,400 nM [1]
JAK3 5 nM [1] [2] p38 11,000 nM [1]
JAK1 15 nM [1] [2] Tek 24,000 nM [1]

This selectivity profile makes this compound a valuable tool for dissecting JAK-STAT signaling pathways in cellular models.

Experimental Protocol: Application in an Asthma Model

The following workflow and details are based on a study that investigated the effects of this compound in a murine model of allergic asthma [4].

cluster_effects Key Findings Start Ovalbumin (OVA)-induced Allergic Asthma Mouse Model NP Formulate P6 in PLGA Nanoparticles (P6-PLGA) Start->NP Admin Administer P6-PLGA during Allergen Challenge NP->Admin Analyze Analyze Asthma Phenotypes Admin->Analyze E1 Suppressed Airway Eosinophilia E2 Reduced Airway Hyperresponsiveness (AHR) E3 Inhibited Goblet Cell Hyperplasia (Mucus Production)

Detailed Methodology [4]:

  • Drug Formulation: To overcome rapid clearance and improve efficacy, this compound was encapsulated in biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation technique. This system allows for sustained drug release.
  • Dosing Regimen: Mice received P6-PLGA nanoparticles during the allergen (ovalbumin) challenge phase of the asthma model.
  • Key Outcomes: Treatment with P6-PLGA significantly suppressed hallmark features of allergic asthma, including airway eosinophilia (reduction in inflammatory cells), airway hyperresponsiveness (AHR, a measure of lung function), and goblet cell hyperplasia (which causes excess mucus production).

Key Considerations for Researchers

  • Solvent Control: When designing cellular experiments, always include a DMSO vehicle control group. The final DMSO concentration should be kept as low as possible (typically below 0.1%) to avoid solvent toxicity [1] [2].
  • In Vivo Formulation: For animal studies, the simple DMSO stock solution is not suitable. The research highlights that unencapsulated this compound had limited effects, while the PLGA-nanoparticle formulation was significantly more effective [4]. This underscores the importance of an appropriate drug delivery system for in vivo applications.
  • Cellular Validation: You can functionally validate the activity of your this compound stock solution in cell-based assays. For example, in IL-6 stimulated cells, this compound treatment (250 nM) should significantly reduce phosphorylation of STAT3, a downstream target [2].

I hope these detailed application notes and protocols are helpful for your research. If you require further information on specific cellular assay conditions or other disease models, please feel free to ask.

References

Pyridone 6: Mechanism and Application in T-Helper Cell Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 (also known as JAK Inhibitor I) is a reversible, ATP-competitive small molecule inhibitor that potently targets the Janus kinase (JAK) family [1] [2] [3]. Its core mechanism involves binding to the ATP-binding site of JAK kinases, thereby inhibiting the phosphorylation and activation of downstream STAT proteins, which are critical for cytokine signaling and T-helper cell differentiation [4].

A key characteristic of this compound is its differential suppression of STAT phosphorylation; it strongly inhibits STAT1, STAT5, and STAT6, while STAT3 phosphorylation is less efficiently suppressed at the same concentrations [4] [5]. This nuanced mechanism explains its unique effects: robust inhibition of Th1 and Th2 pathways with a potential for enhancing Th17 development under specific conditions [4].

Experimental Protocols for Th1/Th2 Inhibition Assays

In Vitro T-Helper Cell Differentiation Assay

This protocol is adapted from studies investigating the effect of this compound on the differentiation of naïve T-cells into Th1, Th2, and Th17 subsets [4].

  • Key Materials

    • Test Compound: this compound (prepare a high-concentration stock solution, e.g., 100 mM, in DMSO [6])
    • Cells: Naïve CD4+ T cells isolated from mouse spleen [4]
    • Culture Medium: RPMI 1640 medium [3]
    • Stimulants: Anti-CD3 antibody, Anti-CD28 antibody [4]
    • Cytokines for Polarization:
      • Th1 condtions: IL-12, IFN-γ, and anti-IL-4 antibody [7]
      • Th2 conditions: IL-4 [7]
      • Th17 conditions: TGF-β, IL-6, IL-1β, and specific neutralizing antibodies [4]
  • Procedure

    • Cell Preparation and Pretreatment: Isolate and purify naïve CD4+ T cells. Resuspend cells in RPMI 1640 medium.
    • Compound Addition: Pretreat cells with various concentrations of This compound (e.g., 0.1 to 1 μM) for 1 hour before adding polarizing cytokines [4] [3]. Include a vehicle control (DMSO at the same dilution).
    • Cell Activation and Polarization: Activate T-cells by stimulating with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Under this activation, culture cells under respective polarizing conditions for 3-5 days to drive differentiation into Th1, Th2, or Th17 lineages [4].
    • Restimulation and Analysis: After differentiation, restimulate cells (e.g., with PMA/ionomycin or anti-CD3) for several hours. Analyze cytokine production using intracellular cytokine staining followed by flow cytometry or ELISA of culture supernatants. Key cytokines to measure include IFN-γ (Th1), IL-13 (Th2), and IL-17 (Th17) [4].
Assessment of JAK-STAT Pathway Inhibition

This method evaluates the direct inhibitory effect of this compound on cytokine-induced JAK-STAT signaling.

  • Key Materials

    • Cell Lines: Utilize relevant cell types such as primary T-cells, CTLL cells (for IL-2 signaling), or normal human lung fibroblasts (NHLF) for IL-4/IL-13 signaling [6] [7] [3].
    • Cytokines: IL-2, IL-4, IL-6, IL-13, or IFN-γ.
    • Antibodies: Phospho-specific antibodies (e.g., anti-pSTAT1, pSTAT3, pSTAT5, pSTAT6) and anti-total STAT protein antibodies for immunoblotting [4] [7].
  • Procedure

    • Cell Treatment: Starve cells in serum-free medium for several hours. Pretreat with this compound for 1-2 hours.
    • Cytokine Stimulation: Stimulate cells with specific cytokines (e.g., IL-4 for STAT6, IL-6 for STAT3) for 15-30 minutes.
    • Cell Lysis and Immunoblotting: Lyse cells and subject lysates to SDS-PAGE. Perform immunoblotting with phospho-STAT and total STAT antibodies to assess the level of pathway inhibition [4].

Summary of Key Experimental Data

The table below summarizes quantitative data on this compound's activity from the search results.

Parameter Reported Value Experimental Context / Citation
IC₅₀ for JAK1 15 nM Murine JAK1; cell-free kinase assay [3]
IC₅₀ for JAK2 1 nM Cell-free kinase assay [1] [2] [3]
IC₅₀ for JAK3 5 nM (Ki) Cell-free kinase assay [1] [2] [3]
IC₅₀ for Tyk2 1 nM Cell-free kinase assay [1] [2] [3]
Cellular Proliferation IC₅₀ 52 - 100 nM IL-4 & IL-2-driven CTLL cell proliferation [1] [3]
Effective In Vitro Conc. 0.1 - 1 μM Inhibition of Th1/Th2 differentiation & modulation of Th17 [4]

Critical Considerations for Assay Development

  • Solubility and Formulation: this compound is insoluble in water [1]. Prepare stock solutions in DMSO and dilute in aqueous buffer immediately before use.
  • Differential STAT Inhibition: Be aware that this compound's promotion of Th17 differentiation is attributed to its weaker inhibition of STAT3 versus other STATs [4]. This is a crucial factor in experimental design and data interpretation.
  • In Vivo Formulation Challenges: For animal studies, this compound's low water solubility and rapid cellular uptake can limit efficacy [6]. Nanoparticle encapsulation (e.g., using biodegradable PLGA) has been successfully used to improve its sustained delivery and therapeutic potency in murine asthma and dermatitis models [6] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound in the context of T-helper cell differentiation, integrating the key pathways discussed.

G Cytokines Cytokine Signals (IL-2, IL-4, IL-12, IFN-γ) JAKs JAK Kinases (JAK1, JAK2, JAK3, Tyk2) Cytokines->JAKs Receptor Binding STATs STAT Phosphorylation (STAT1, STAT5, STAT6 - Strong) (STAT3 - Weak) JAKs->STATs Activates Th1Th2 Th1 / Th2 Differentiation & Cytokine Production STATs->Th1Th2 Promotes Th17 Th17 Differentiation STATs->Th17 STAT3 Promotes P6 This compound P6->JAKs Inhibits

References

Pyridone 6 bone marrow stromal cell co-culture assay

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 at a Glance

This compound (also known as JAK Inhibitor I) is a potent pan-JAK inhibitor. Its primary mechanism of action is to block the activity of Janus kinases (JAKs), which are crucial for cytokine signaling, particularly in the tumor microenvironment [1].

The table below summarizes its published inhibitory concentrations (IC50) against different JAK family members:

Target IC50 (nM)
JAK2 1 nM
TYK2 1 nM
JAK3 5 nM
JAK1 15 nM

Key Characteristics:

  • Molecular Weight: 309.34 [1]
  • Solubility: Dissolves well in DMSO (62 mg/mL or 200.42 mM) [1]. A stock solution in DMSO is typically used for in vitro experiments.

Experimental Context: Co-culture & Drug Resistance

A 2023 study provides a direct rationale for using this compound in bone marrow stromal cell (HS-5 cell line) co-cultures with primary blood cancer cells [2]. Key findings include:

  • Stromal Protection: Stromal co-culture conferred resistance to a wide range of drug classes (including chemotherapeutics and targeted inhibitors) in both Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) [2].
  • JAK Inhibitor Efficacy: In contrast to most other drugs, the JAK inhibitors ruxolitinib and tofacitinib showed increased efficacy in the stromal co-culture setting compared to monoculture [2].
  • STAT3 Activation: The study confirmed that stromal cells induce phosphorylation of STAT3 (a key downstream effector of JAK) in CLL cells, providing a mechanistic basis for the JAK-STAT pathway's role in stroma-mediated survival [2].

Although this specific study used other JAK inhibitors, the shared mechanism of action makes this compound a validated tool for probing the same biological pathway.

JAK-STAT Signaling in the Stromal Niche

The diagram below illustrates the proposed signaling pathway you can investigate using this compound in your co-culture system. This compound acts at the core of this pathway to block signal transduction.

G JAK-STAT in Stromal Co-culture cluster_invisible StromalCell Stromal Cell Cytokines Cytokines (e.g., IL-6) StromalCell->Cytokines Releases JAK JAK Kinases Cytokines->JAK Binds Receptor Activates STAT STAT Proteins (esp. STAT3) JAK->STAT Phosphorylates STAT_P p-STAT (Active) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Survival Cancer Cell Survival & Drug Resistance Nucleus->Survival Promotes Gene Expression Pyridone6 This compound Pyridone6->JAK Inhibits

Proposed Co-culture Assay Protocol

The following workflow and detailed protocol synthesize general co-culture practices with the specific conditions relevant to investigating JAK inhibition [2].

G Co-culture Assay Workflow Start Plate Stromal Cells (e.g., HS-5) A Adherence Period (~24 hours) Start->A B Add Cancer Cells (e.g., Primary CLL/AML) A->B C Add Treatments (this compound, Controls) B->C D Incubation (72 hours, 37°C, 10% CO₂) C->D E Assay Readout D->E F Data Analysis E->F

Detailed Step-by-Step Methods

1. Cell Culture and Seeding

  • Stromal Cells: Culture HS-5 stromal cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C with 10% CO₂ [2].
  • Seeding: Seed HS-5 cells into your assay plates (e.g., 96-well or 384-well for screening) at a density of approximately 1.0 × 10⁴ cells per well and allow them to adhere for about 24 hours [2].

2. Preparation of Cancer Cells

  • Source: Use primary cancer cells from patient samples (e.g., peripheral blood mononuclear cells with high tumor cell content) or relevant cancer cell lines [2].
  • Viability: Ensure cell viability exceeds 90% before starting the experiment. Thaw and recover cells by rolling in serum-containing medium before use [2].

3. Establishing Co-culture and Treatment

  • Co-culture: Add your prepared cancer cells (e.g., 2.0 × 10⁴ cells per well) directly to the wells containing the pre-seeded HS-5 stromal layer [2].
  • Drug Preparation:
    • Prepare a stock solution of this compound in DMSO.
    • Dilute the stock to your desired working concentrations in the assay culture medium. A final DMSO concentration of 0.1-0.5% is typically well-tolerated by cells. Ensure you include a vehicle control with the same concentration of DMSO.
  • Treatment: Add the prepared this compound solutions to the co-culture wells. The total assay volume is typically 40-100 µL per well, depending on the plate format [2].

4. Incubation and Readout

  • Incubation: Incub the plates for the desired duration (e.g., 72 hours) [2] at 37°C in a humidified atmosphere with 10% CO₂.
  • Viability Assay: After incubation, measure cancer cell viability or apoptosis. The referenced study used high-content imaging with fluorescent dyes (Hoechst 33342 for nuclei and Calcein AM for viable cells) and an R-CNN machine learning model to classify viable and apoptotic cells automatically [2]. More standard methods like Cell Counting Kit-8 (CCK-8) or flow cytometry can also be adapted.

5. Key Controls Always include the following controls in your experimental design:

  • Cancer cells in monoculture (without stroma) treated with this compound.
  • Co-culture with vehicle control (DMSO).
  • Co-culture with a positive control inhibitor (e.g., another JAK inhibitor like ruxolitinib).

Important Considerations for Your Experiment

  • Confirmation of Mechanism: To directly confirm that the effects of this compound are due to JAK-STAT inhibition, you can perform Western blotting to analyze the levels of phosphorylated STAT3 (Tyr705) in the cancer cells from your co-culture system [2].
  • Concentration Guidance: While the exact concentrations of this compound used in a co-culture context are not specified in the results, its high potency (IC50s in the low nM range) means effective concentrations likely fall between 10 nM and 1 µM. A dose-response experiment is crucial for determining the optimal concentration in your specific model.
  • Solubility and Handling: Remember that this compound has limited solubility in aqueous solutions. Always prepare a fresh DMSO stock and dilute it appropriately in culture medium immediately before use.

References

Pyridone 6 stability storage temperature handling

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 Handling & Stability Guide

Property Specification
Storage Temperature (Powder) -20°C [1] [2]
Purity ≥98% (HPLC) [1]
Molecular Weight 309.34 g/mol [1] [2]
Molecular Formula C18H16FN3O [1] [2]
Solubility (DMSO) ~30 mg/mL (~100 mM) [1]
Solubility (Ethanol) ~15 mg/mL (~50 mM) [1]
Stock Solution Stability Stable for short-term (weeks) at -20°C or lower; avoid repeated freeze-thaw cycles [2].

Frequently Asked Questions (FAQs)

Q1: What is the correct long-term storage condition for this compound? Store the solid, powdered compound at -20°C [1] [2]. This temperature helps maintain the chemical integrity and stated purity (≥98%) of the product over time [1].

Q2: How should I prepare a stock solution of this compound, and how stable is it? this compound is highly soluble in DMSO, with a maximum solubility of approximately 100 mM (about 31 mg/mL) [1].

  • Preparation: Dissolve the powder in sterile, anhydrous DMSO to your desired concentration (e.g., 10-50 mM).
  • Storage & Stability: Aliquot the stock solution into single-use volumes and store it at -80°C for long-term stability (over one year). For short-term use (several weeks), storage at -20°C is acceptable [2].
  • Handling Tip: Avoid repeated freezing and thawing of the stock solution. Using single-use aliquots prevents degradation from moisture and temperature cycles, ensuring consistent experimental results.

Q3: My this compound solution appears cloudy or has precipitated. What should I do? Cloudiness or precipitation indicates that the compound may have come out of solution.

  • Re-solubilization: Briefly sonicate (using a water bath sonicator) the solution. Sonication is recommended to help dissolve the compound [2].
  • Check Concentration: Ensure your solution is not exceeding the solubility limits in your solvent (see table above). If working with a high concentration, dilute it with fresh solvent and sonicate again.

Q4: I am planning an in vivo experiment. What is a suitable vehicle formulation for administering this compound? For animal studies, a common formulation is to first prepare a concentrated stock in 100% DMSO, then dilute it in a saline/PBS solution containing PEG300 and Tween 80. One referenced formulation is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]. This formulation can achieve a working concentration of 2 mg/mL (6.47 mM). Always prepare the solution immediately before use and clarify it if necessary [2].

Experimental Workflow for Handling this compound

The diagram below outlines the key steps for properly handling this compound in the lab, from storage to use in an experiment.

Store Powder at -20°C Store Powder at -20°C Prepare Stock Solution in DMSO Prepare Stock Solution in DMSO Store Powder at -20°C->Prepare Stock Solution in DMSO Aliquot into Single-Use Vials Aliquot into Single-Use Vials Prepare Stock Solution in DMSO->Aliquot into Single-Use Vials Store Aliquots at ≤ -20°C Store Aliquots at ≤ -20°C Aliquot into Single-Use Vials->Store Aliquots at ≤ -20°C Thaw Aliquot for Use Thaw Aliquot for Use Store Aliquots at ≤ -20°C->Thaw Aliquot for Use Dilute in Assay Medium Dilute in Assay Medium Thaw Aliquot for Use->Dilute in Assay Medium Proceed with Experiment Proceed with Experiment Dilute in Assay Medium->Proceed with Experiment

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Unexpectedly low biological activity Degraded compound from improper storage or old stock solution. Use a fresh aliquot; confirm storage temperature is -20°C or lower [1] [2].
Precipitation in assay buffer Low aqueous solubility after dilution from DMSO stock. Ensure final DMSO concentration is tolerated by cells (typically <0.5%); sonicate mixture if needed [2].
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solution leading to variable concentration. Adopt the practice of making and using single-use aliquots [2].

References

Pyridone 6: Optimal Concentrations for Cell Death & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations of Pyridone 6 from key studies.

Cell Type / System Experimental Context Effective Concentration Key Outcome & Effect on Cell Death Citation

| INA-6 & B9 Myeloma (IL-6-dependent) | Culture in IL-6-containing medium or with bone marrow stromal cells (BMSCs) | 250 nM | Induced growth arrest and subsequent apoptosis; rapid kinetics [1]. | | | U266 Myeloma (Constitutively active JAK/STAT3) | In vitro cell culture | ~1 µM (approx.) | Modest reduction in cell growth and G1 cell cycle arrest [1]. | | | Primary Myeloma Cells | Grown in the presence of BMSCs | Not Specified | Potently inhibited cell growth [1]. | | | CTLL Cells | IL-2 or IL-4-driven proliferation | 52 - 100 nM (IC₅₀) | Inhibited cell proliferation (IC₅₀ of 0.052 µM for IL-4; 0.1 µM for IL-2) [2] [3]. | | | Murine Asthma Model | In vivo, delivered via PLGA nanoparticles | 2 mg/kg (mouse) | Suppressed airway eosinophilia, hyperresponsiveness, and goblet cell hyperplasia [4]. | |

Experimental Protocols for Cell-Based Research

Here are detailed methodologies from the literature for key experiments.

In Vitro Cell Proliferation and Viability Assay (Multiple Myeloma)

This protocol is adapted from the study on myeloma-derived cell lines [1].

  • Cell Culture: Maintain IL-6-dependent cell lines (e.g., INA-6, B9) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1-2 ng/mL of human IL-6.
  • Compound Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Treat cells with a concentration range of this compound (e.g., from 100 nM to 1 µM). Include a vehicle control (DMSO at the same dilution, typically <0.1%).
  • Co-culture (Optional): To model the bone marrow microenvironment, co-culture myeloma cells with bone marrow stromal cells (BMSCs).
  • Incubation: Incubate cells for 24-72 hours.
  • Viability Assessment: Measure cell proliferation or viability using an MTT, XTT, or WST-1 assay. Alternatively, analyze apoptosis via flow cytometry using Annexin V/propidium iodide staining.
  • Mechanistic Analysis: To confirm JAK-STAT pathway inhibition, harvest cells after treatment (e.g., 1-2 hours) and perform western blotting to detect levels of phosphorylated STAT3 (Tyr705) and total STAT3.
In Vivo Efficacy and Toxicity Model (Asthma)

This protocol describes the formulation and use of this compound in a mouse model [4].

  • Nanoparticle Formulation: To improve sustainability and potency, encapsulate this compound in biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation technique.
  • Animal Sensitization and Challenge: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) adsorbed to alum on days 0 and 14. From day 21, challenge the mice with aerosolized OVA for 30 minutes on 3 consecutive days.
  • Drug Administration: Administer this compound-PLGA nanoparticles (e.g., 2 mg/kg) or unencapsulated this compound via intratracheal instillation 1 hour before each OVA challenge.
  • Endpoint Analysis:
    • Airway Hyperresponsiveness (AHR): Measure AHR to methacholine.
    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for eosinophil counts and cytokine levels.
    • Histology: Examine lung tissue sections for inflammation and goblet cell hyperplasia.

Troubleshooting Common Experimental Issues

  • Issue: Lack of Effect at Published Concentrations

    • Possible Cause: Cell lines may not be dependent on JAK-STAT signaling, or the pathway may not be constitutively active.
    • Solution: Verify the dependency of your cell model on JAK-STAT signaling by checking for phosphorylated STAT proteins via western blot before treatment. Use a positive control cell line (e.g., INA-6) to confirm your this compound stock is active.
  • Issue: Low Solubility or Precipitation

    • Possible Cause: this compound has low water solubility and is typically dissolved in DMSO [5].
    • Solution:
      • Use high-quality, anhydrous DMSO for stock solutions.
      • Do not store stock solutions for extended periods; use freshly prepared or freshly thawed aliquots.
      • Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v), which is generally non-toxic to cells.
      • For in vivo studies, consider using a nanoparticle formulation (as in [4]) to improve solubility and delivery.
  • Issue: High Background Toxicity or Non-Specific Effects

    • Possible Cause: While this compound is selective for JAK kinases over other tyrosine kinases at low nanomolar concentrations, off-target effects can occur at very high micromolar concentrations (>10 µM) [5] [3].
    • Solution: Perform a dose-response curve to find the minimal effective concentration. Confirm that the observed phenotype (e.g., cell death) is linked to JAK-STAT inhibition by checking the reduction of phosphorylated STAT proteins.

JAK-STAT Signaling Pathway & Experimental Workflow

To help visualize the molecular mechanism and experimental process, I have created the following diagrams.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription P6 This compound P6->JAK Inhibits

Diagram 1: Mechanism of this compound. this compound acts as an ATP-competitive inhibitor, binding to JAK kinases and preventing the phosphorylation and activation of STAT proteins, which subsequently blocks the transcription of genes responsible for cell survival and proliferation [5].

G Start Confirm JAK-STAT Dependency in Cell Model Prep Prepare this compound Stock in DMSO Start->Prep Treat Treat Cells (100 nM - 1 µM) Prep->Treat Incubate Incubate (24-72 hours) Treat->Incubate Analyze Analyze Outcome Incubate->Analyze Viability Cell Viability (MTT/Annexin V) Analyze->Viability Death Cell Death Mechanism Analyze->Death Pathway JAK-STAT Pathway (p-STAT Western Blot) Analyze->Pathway

Diagram 2: Typical in vitro workflow for assessing Pyridone-6-induced cell death.

References

Pyridone 6: Target Specificity & Off-Target Kinase Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core activity and selectivity of Pyridone 6 are summarized in the table below.

Table 1: Primary Target Profile of this compound [1] [2] [3]

Kinase Target IC₅₀ (nM) Note
JAK2 1 Primary target
TYK2 1 Primary target
JAK3 5 Primary target
JAK1 15 Primary target ( murine )

Table 2: Documented Off-Target Kinase Interactions [1]

Off-Target Kinase IC₅₀ (μM) Kinase Family / Note
Fyn T 0.5 μM Src family
IκB Kinase 2 0.3 μM Atypical kinase
Flt-4 0.69 μM Receptor tyrosine kinase (VEGFR-3)
FGFR2 0.94 μM Receptor tyrosine kinase
Mek 0.16 μM MAPK pathway
PKC(α) 1.2 μM AGC kinase family
KDR 1.4 μM Receptor tyrosine kinase (VEGFR-2)
Flt-1 1.52 μM Receptor tyrosine kinase (VEGFR-1)
PDGFR 1.49 μM Receptor tyrosine kinase
CDK2 3.3 μM CMGC kinase family
Hck 7.7 μM Src family
cAMP-dependent kinase 7.1 μM AGC kinase family
p38 11 μM MAPK pathway
Tek 24 μM Receptor tyrosine kinase (Tie-2)

The following diagram illustrates the JAK-STAT signaling pathway and the points where this compound exerts its primary and secondary effects.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activates STAT STAT Transcription Factors JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (p-STAT) STAT->STAT_P GeneTrans Gene Transcription (e.g., Cell proliferation, immune response) STAT_P->GeneTrans Dimerizes & Translocates to Nucleus OffTarget Off-Target Kinases (e.g., Flt, FGFR, Mek, IKK2) Pyridone6_Primary This compound (Primary Action) Pyridone6_Primary->JAK Potent Inhibition (IC50: 1-15 nM) Pyridone6_OffTarget This compound (Off-Target) Pyridone6_OffTarget->OffTarget Weaker Inhibition (IC50: >130 nM)

Technical Guide: Experimental Protocols & Troubleshooting

Method 1: Comprehensive Kinase Profiling Using Chemical Proteomics

For a systems-level view of this compound interactions, the Kinobeads chemoproteomics approach is recommended [4].

Workflow Summary:

  • Preparation: Create a bead-based matrix immobilized with a set of promiscuous kinase inhibitors to broadly capture endogenously expressed kinases from your cell lysate.
  • Competition Experiment: Incubate the kinobeads with your cell lysate in the presence of increasing concentrations of this compound. The free inhibitor will compete for binding, displacing kinases from the beads.
  • Quantitative Mass Spectrometry: Analyze the beads using multiplexed quantitative mass spectrometry. The reduction in kinase capture, as a function of this compound concentration, allows for the determination of apparent dissociation constants for hundreds of kinases simultaneously.

Troubleshooting Tip: This method can profile inhibitors against a significant fraction of the kinome expressed in your cell or tissue model, revealing both expected targets and unexpected polypharmacology [4].

Method 2: Validating Key Off-Target Effects in Cells

Based on the known off-target profile, you can design targeted experiments to validate specific effects.

  • Assessing Effects on ERK Signaling: Since this compound inhibits Mek with an IC₅₀ of 160 nM [1], you can monitor phosphorylation of ERK (a downstream target of Mek) by western blot in your cell models. Be aware that this off-target effect could confound the interpretation of results attributed solely to JAK inhibition.
  • Monitoring VEGFR Signaling: For studies in angiogenesis or cancer, the inhibition of VEGFR family kinases (KDR, Flt-1, Flt-4) at low micromolar concentrations [1] could contribute to phenotypic outcomes. Assess phosphorylation levels of these receptors and their downstream signals.
Method 3: Cellular Phenotypic Assays

The biological relevance of off-target effects can be confirmed in functional assays.

  • Osteoclast Formation & Bone Resorption Assay: this compound has been shown to suppress osteoclast formation and bone resorption in vitro by down-regulating RANKL-induced expression of c-Fos and NFATc1 [5]. This provides a functional readout for its activity in bone biology models.
  • T-helper Cell Differentiation Assay: this compound inhibits Th1 and Th2 cell development while promoting Th17 differentiation from naive T cells within a certain concentration range [6] [2] [7]. This complex immunomodulatory effect is a key consideration for immunology research.

Frequently Asked Questions (FAQs)

Q1: Is this compound selective for JAK kinases? While this compound is a potent pan-JAK inhibitor, it is not absolutely specific. It inhibits JAK family kinases with nanomolar affinity but has documented off-targets across various kinase families, including receptor tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases (e.g., Mek, IKK2), typically at IC₅₀ values in the high nanomolar to micromolar range [1].

Q2: At what concentration can I expect to see off-target effects in cell-based assays? Off-target effects are concentration-dependent. While 100-250 nM may be sufficient for JAK-specific phenotypes in some cell lines [8], off-target binding to kinases like Mek (IC₅₀ 160 nM) or Fyn T (IC₅₀ 500 nM) may occur at similar or slightly higher concentrations [1]. It is critical to use the lowest effective dose and include appropriate controls to confirm that observed phenotypes are due to JAK inhibition.

Q3: What is a key control experiment to ensure my results are due to JAK inhibition? A best practice is to use a second, structurally distinct JAK inhibitor to see if it replicates the phenotype. If both inhibitors show the same effect, it strengthens the conclusion that JAK inhibition is the cause. Alternatively, genetic approaches (e.g., siRNA) can be used to validate key findings.

References

Pyridone 6 solvent control cytotoxicity DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the recommended storage condition for Pyridone 6? Store this compound as a powder at -20°C. If dissolved in a solvent like DMSO, follow best practices for storing stock solutions [1].
  • What are the known hazards associated with this compound? this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [1].
  • Why is a solvent control for DMSO necessary? DMSO is a common solvent for compounds like this compound. A solvent control (e.g., culture media with the same DMSO concentration but no compound) is essential to ensure that any observed cytotoxic effects are due to the compound itself and not the solvent.
  • My cytotoxicity data is inconsistent. What could be wrong? Inconsistencies can arise from several factors:
    • DMSO Concentration: High DMSO concentrations can be toxic to cells. Ensure the final concentration is kept low (typically below 0.1-0.5%).
    • Cell Health: Use healthy, low-passage cells and ensure consistent seeding density.
    • Assay Sensitivity: The chosen assay might not be sensitive enough for your specific cell line or the expected effect.

Experimental Protocols & Best Practices

This compound Handling and Preparation

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing [1].
  • Engineering Controls: Work in a well-ventilated area, preferably under a fume hood. Have accessible safety showers and eye wash stations [1].
  • Environmental: Avoid release into the environment. Collect spillage and dispose of contaminated material according to institutional regulations [1].

First Aid Measures:

  • Eye contact: Flush immediately with large amounts of water and call a physician [1].
  • Skin contact: Rinse skin thoroughly with water. Remove contaminated clothing and call a physician [1].
  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician [1].

Stock Solution Preparation:

  • Weighing: Accurately weigh the this compound powder.
  • Solubilization: Dissolve the powder in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-100 mM).
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term stability [1].
Cytotoxicity Assay Protocols

You can use several methods to assess the cytotoxicity of this compound. The table below compares common endpoint assays.

Assay Name Detection Method Key Advantage Key Disadvantage
MTT / Alamar Blue [2] [3] Colorimetric / Fluorimetric (Metabolic activity) Cost-effective; Well-established [4] Measures late-stage cell death (may miss early toxicity) [2]
Barrier Integrity (TEER) [2] Electrical Resistance Detects early, functional toxicity (e.g., in barrier tissues) [2] Requires specialized equipment (epithelial voltohmmeter)
Single-Cell Microscopy [4] Live-cell imaging Monitors dynamic processes in real-time at single-cell level [4] Lower throughput; Requires advanced imaging and analysis setup

Workflow for a Standard MTT Assay: The following diagram outlines the general steps for conducting an MTT assay to test this compound cytotoxicity.

MTT_Workflow start Seed cells in multi-well plate step1 Incubate (e.g., 24h) for attachment start->step1 step2 Treat with: - this compound (varying doses) - Solvent Control (DMSO) - Positive Control step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate (e.g., 4h) step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance step5->step6 step7 Calculate cell viability % step6->step7

Detailed Steps:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and culture until they form a confluent monolayer [2].
  • Treatment: Expose cells to a concentration range of this compound. Crucially, include control wells containing only the vehicle (DMSO) at the same concentration used in your highest compound dose. Also include a negative control (untreated cells) and a positive control (e.g., cells treated with a known cytotoxic agent like staurosporine) [2].
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) [2].
  • MTT Application: Add the MTT reagent to each well and incubate for several hours to allow for formazan crystal formation [4].
  • Solubilization: Carefully remove the media and add a solvent (e.g., DMSO or isopropanol) to dissolve the crystals.
  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader.
  • Data Analysis: Calculate cell viability as a percentage relative to the solvent control (DMSO) group.

Data Interpretation and Troubleshooting

Interpreting Cytotoxicity Results

When you analyze your data, compare the this compound treated groups to the DMSO solvent control. A significant decrease in cell viability (e.g., below 70-80% of the control) in your treatment groups indicates cytotoxicity. The goal is to find a concentration where this compound is effective for its intended target (e.g., JAK inhibition) without causing significant harm to the cells.

Troubleshooting Common Issues
Problem Possible Cause Suggested Solution
High background or noisy data Contaminated reagents, uneven cell seeding, bubbles in wells. Use fresh reagents, ensure homogeneous cell suspension, carefully pipette to avoid bubbles.
No cytotoxicity observed Compound concentration too low, incubation time too short, insensitive cell line/assay. Perform a wider concentration range, extend treatment time, try a more sensitive assay (e.g., TEER).
Solvent control (DMSO) is toxic Final DMSO concentration is too high. Dilute stock solution to ensure final DMSO concentration is ≤0.5%. Re-prepare fresh stock if necessary.
Poor reproducibility between replicates Inconsistent cell counting, inaccurate pipetting, cell contamination. Standardize cell counting and pipetting techniques, work under sterile conditions.

Advanced Techniques

For a more sensitive and predictive assessment of cytotoxicity, especially for compounds that may affect barrier tissues like the intestine, consider integrating Barrier Integrity Assays. These methods can detect toxic effects earlier than traditional metabolic assays [2].

Barrier_Assay A Seed Caco-2 cells on transwell inserts B Culture until differentiated (TEER > 500 Ω·cm²) A->B C Treat with this compound and DMSO control B->C D Measure TEER C->D E Add Lucifer Yellow (LY) D->E F Measure LY Paracellular Flux E->F

Key Parameters:

  • TEER (Transepithelial Electrical Resistance): A decrease in TEER value indicates a breakdown of the cell barrier, an early sign of toxicity [2].
  • Lucifer Yellow (LY) Paracellular Flux: An increase in the percentage of LY passing between cells confirms a loss of barrier integrity [2].

References

Pyridone 6 batch variability quality control HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Troubleshooting FAQs

Here are answers to common HPLC issues that can affect data quality and consistency, which is crucial for assessing batch variability.

Q1: What are common causes of peak tailing and how can I resolve them? Peak tailing, especially for active pharmaceutical ingredients (APIs), can severely impact the accuracy of your quantification. The causes and solutions are summarized below [1].

Possible Cause Solution

| Secondary interactions with ionized residual silanol groups on the stationary phase. | - Operate at a lower pH to suppress silanol activity.

  • Use a highly deactivated (end-capped) column. | | Column bed deformation or a partially blocked inlet frit. | - Substitute the column to confirm the problem.
  • Reverse the column and flush it with a strong solvent. | | Overloading the column with sample. | - Dilute the sample and re-assess.
  • Use a higher-capacity stationary phase or increase column diameter. |

Q2: Why are my retention times changing? Erratic retention times compromise method reproducibility, a key requirement for QC. Here are the typical culprits and fixes [1].

Possible Cause Solution
Contamination buildup on the column. Flush the column occasionally with a strong solvent.
Insufficient equilibration time in a gradient method. Ensure at least 10 column volumes of equilibration.
Evaporation or degradation of the mobile phase. Prepare fresh mobile phase; cover solvent reservoirs.
Column temperature fluctuations. Use a column oven to maintain a constant temperature.
Pump leaks or faulty check valves. Check for salt buildup or leaks; replace seals or clean check valves.

Q3: I see very broad peaks. What should I check? Broad peaks reduce the sensitivity and resolution of your assay. The following checklist can help you identify the source [1].

  • Mobile Phase: Prepare a new, fresh mobile phase.
  • Flow Rate: Confirm the flow rate is set correctly and the pump is delivering it accurately.
  • System Leaks: Check for leaks, particularly between the column and the detector. Look for salt buildup on pump fittings.
  • Guard Column: Replace the guard column if it is contaminated or worn out.
  • Column: The column itself may be degraded and need replacement.

Q4: My method lacks sensitivity or produces very small peaks. How can I improve it? If you are not detecting peaks or they are smaller than expected, systematically check the following [1]:

  • Detector: Check the lamp life and wavelength settings.
  • Connections: Ensure all cable connections are secure and correct.
  • Sample: Verify the sample is stable and has not degraded.
  • Bubbles: Check for air bubbles in the solvent vials and detector flow cell.
  • Instrument Settings: Verify the detector gain, attenuation, and rise time settings are appropriate.

HPLC Method Validation for Quality Control

For any HPLC method used in quality control and batch analysis, validation is mandatory to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process [2].

The diagram below outlines the core parameters and workflow for validating a stability-indicating HPLC method.

G HPLC Method Validation Workflow Start Start Method Validation Specificity Specificity/ Selectivity Start->Specificity Accuracy Accuracy Specificity->Accuracy Ensures no interference Placebo Run Placebo/Blank Specificity->Placebo Degradation Forced Degradation Studies Specificity->Degradation PeakPurity Peak Purity Test (PDA/MS) Specificity->PeakPurity Precision Precision Accuracy->Precision Validates recovery Linearity Linearity & Range Precision->Linearity Checks repeatability across range Repeatability Repeatability (Same day, analyst) Precision->Repeatability IntermediatePrecision Intermediate Precision (Different day, analyst) Precision->IntermediatePrecision Robustness Robustness Linearity->Robustness Tests method reliability

Key Validation Parameters & Protocols [2]:

  • Specificity/Selectivity: This is the ability to unequivocally assess the analyte (e.g., Pyridone 6) in the presence of other components like impurities, degradation products, or excipients.

    • Protocol: Inject a placebo, a standard of the pure API, and a sample that has been subjected to stress conditions (forced degradation) such as heat, light, acid, base, and oxidation. The method must demonstrate that the analyte peak is pure and baseline-resolved from all other peaks. Peak purity is often confirmed using a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.
  • Accuracy: This measures the closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking known amounts of the API into a placebo matrix (for a drug product) or diluent (for a drug substance) at multiple levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery is calculated and should typically be within 98.0–102.0% for the assay.
  • Precision: This evaluates the degree of scatter in a series of measurements.

    • Repeatability: Assessed by multiple injections of a homogeneous sample by the same analyst under the same conditions. System precision is checked by six replicate injections of a standard solution (RSD typically < 1.0%). Method precision is checked by preparing and analyzing six independent sample preparations (RSD typically < 2.0%).
    • Intermediate Precision: Demonstrates the reliability of the method under normal laboratory variations, such as different analysts, different days, or different instruments.
  • Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare and analyze standard solutions at a minimum of five concentration levels, from below to above the expected range (e.g., 50-150% of the assay concentration). The correlation coefficient, y-intercept, and slope of the regression line are evaluated.
  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase pH (±0.1 units), column temperature (±2°C), and wavelength (±2 nm) to evaluate their impact on system suitability criteria like retention time, tailing factor, and resolution.

Advanced Strategies for Challenging Compounds

Some compounds, particularly polar or basic ones, may present persistent challenges like peak tailing and poor retention. If standard C18 columns and mobile phase adjustments are not sufficient, consider these advanced strategies [3]:

  • Use Ion-Pair Chromatography: Adding an ion-pair reagent (e.g., 1-2 mM sodium heptane sulfonate for basic compounds) can significantly improve the retention and peak shape of ionic analytes.
  • Select Specialized Columns: Mixed-mode, polar-embedded, or pentafluorophenyl (PFP) phases offer different selectivity and can better manage secondary interactions with residual silanols.
  • Optimize Buffer Systems: Using phosphate buffers at low pH (2.5–3.0) at higher concentrations can stabilize retention and minimize variability.

References

Pyridone 6 JAK inhibition incomplete troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 Overview

This compound is a potent, cell-permeable, pan-JAK inhibitor that acts by competitively binding to the ATP-binding site of Janus kinases [1] [2]. The table below summarizes its primary biological targets and inhibitory concentrations (IC50).

Target IC50 Value Note
JAK2 1 nM Most potent target [3] [4] [1]
TYK2 1 nM [3] [4] [1]
JAK3 5 nM [3] [4] [1]
JAK1 15 nM Value for murine JAK1 [4] [1]
Other Kinases (e.g., CDK2, Mek, IKK2) 130 nM to >10 µM Significantly weaker affinity, demonstrates selectivity [4]

Key Cellular Effects:

  • Inhibits IL-2 and IL-4 driven T-cell proliferation (IC50 = 0.1 µM and 0.052 µM, respectively) and blocks STAT5 phosphorylation [1].
  • Modulates T-helper cell differentiation: inhibits Th1 and Th2 development but can promote Th17 differentiation from naive T cells within a certain concentration range [5] [1].

Detailed Experimental Protocol

The following methodology is adapted from a study investigating the effects of this compound in a murine model of allergic asthma [2].

1. Reagent Preparation

  • This compound Stock Solution: Prepare a 100 mM stock solution in DMSO. Aliquot and store at -20°C [2].
  • This compound-loaded PLGA Nanoparticles (P6-PLGA): Encapsulate this compound in biodegradable PLGA nanoparticles using an emulsion-solvent evaporation technique. PLGA with a polylactic acid to glycolic acid ratio of 75:25 is used. This enhances sustained delivery and protects the drug from degradation [2].

2. Animal Model & Dosing

  • Model: Use an Ovalbumin (OVA)-sensitized mouse model to mimic allergic asthma.
  • Administration: Administer P6-PLGA nanoparticles via intratracheal instillation.
  • Dosing Regimen: A typical regimen is 1 mg/kg of P6-PLGA, administered during the allergen challenge phase of the model [2].

3. Outcome Assessment Key parameters to measure include:

  • Airway Eosinophilia: Analyze bronchoalveolar lavage (BAL) fluid for eosinophil count.
  • Airway Hyperresponsiveness (AHR): Measure lung function in response to a bronchoconstrictor.
  • Goblet Cell Hyperplasia: Examine lung tissue histology.
  • Cytokine Levels: Measure relevant cytokines (e.g., IL-13, IFN-γ) in BAL fluid and serum [2].

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Solubility / Precipitation Aqueous insolubility; use of old, moisture-absorbed DMSO. Use fresh, dry DMSO for stock solutions. For in vivo work, use a validated vehicle like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [3].
Lack of Effect *In Vivo* Rapid clearance or degradation of the compound. Utilize a sustained-release formulation, such as PLGA nanoparticles, to improve bioavailability and duration of action [2].
Unexpected Th17 Response The known effect of this compound on T-cell differentiation. Interpret data in the context of this effect. Consider including assays to monitor Th17-specific markers (e.g., IL-17, IL-22) in your experimental design [5] [1].
Off-Target Effects Inhibition of other kinases at higher concentrations. Use the lowest effective concentration. Verify findings with more selective JAK inhibitors if possible, and be aware of the IC50 values for non-JAK targets [4].

JAK-STAT Signaling Pathway and Drug Action

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism by which this compound inhibits it.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT_P STAT->STAT_P Dimer Dimer STAT_P->Dimer Forms Nucleus Nucleus Dimer->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Initiates Pyridone6 This compound Pyridone6->JAK Inhibits

This compound inhibits JAK-STAT signaling by targeting JAK kinases [3] [6] [7].

Key Takeaways for Researchers

  • Confirm JAK Inhibition: Always include a functional readout like inhibition of STAT5 phosphorylation in your experimental system to confirm this compound is active [1].
  • Context Matters: Be aware that the biological outcome (e.g., on immune cell differentiation) is highly dependent on the cell type and cytokine milieu, as this compound can differentially affect Th1, Th2, and Th17 pathways [5] [1].
  • Formulation is Critical: For in vivo studies, the choice of vehicle or the use of a nanoparticle-based delivery system can make the difference between a failed and a successful experiment [3] [2].

References

Pyridone 6 vs AG490 JAK inhibition specificity

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

Feature AG490 Pyridone 6 (P6)
Primary Target JAK2 / STAT3 pathway [1] [2] Pan-JAK inhibitor [3]
Reported Specificity Originally identified as a JAK2 inhibitor; studies show it also induces downregulation of the gp130 receptor, suggesting a novel, JAK2-independent mechanism [4]. Potently inhibits all JAK family members [5] [3].

| IC50 Values | Information not available in search results. | JAK2 & TYK2: 1 nM JAK3: 5 nM JAK1: 15 nM [3] | | Key Mechanism | Inhibits JAK2 phosphorylation, reducing STAT3 activation [1] [2]. Also suppresses gp130 receptor protein synthesis via translation inhibition [4]. | Competitively binds to the ATP-binding site of all JAKs, blocking their kinase activity [3]. | | Commonly Studied Applications | Keloid fibroblasts [1], Experimental Autoimmune Encephalomyelitis (EAE) [2], cancers [4]. | Allergic asthma models [5], atopic dermatitis models [3], T cell differentiation studies [3]. |

Key Experimental Findings and Protocols

The different specificities of AG490 and this compound make them suitable for distinct experimental goals.

  • AG490 in Disease Models

    • Keloid Fibroblasts: One study treated human keloid fibroblasts (HKFs) with AG490 at concentrations from 12.5 to 100 µM. The treatment inhibited proliferation and induced G1 cell cycle arrest in a dose-dependent manner, effects linked to the downregulation of cyclin D1 and connective tissue growth factor (CTGF) via the JAK2/STAT3 pathway [1].
    • Multiple Sclerosis (EAE Model): In a murine model of multiple sclerosis, AG490 was administered intraperitoneally at 25 mg/kg/day. The treatment reduced the severity of the disease by downregulating the JAK2/STAT3 pathway, which in turn reduced the differentiation of pro-inflammatory Th17 cells [2].
  • This compound in Disease Models

    • Allergic Asthma: In an ovalbumin-induced mouse model of asthma, this compound was encapsulated in biodegradable (PLGA) nanoparticles to improve drug delivery. When administered during the allergen challenge phase, this formulation significantly suppressed airway eosinophilia, airway hyperresponsiveness (AHR), and goblet cell hyperplasia [5].
    • T Cell Modulation: An in vitro study found that this compound, within a specific concentration range, could inhibit the development of Th1 and Th2 cells while promoting the differentiation of Th17 cells from naive T cells. This highlights its potent and complex immunomodulatory effects [3].

Practical Research Considerations

The distinct profiles of AG490 and this compound present different advantages for research applications, which are illustrated in the following workflow:

G Start Research Goal: Inhibit JAK/STAT pathway Q1 Primary target is JAK2 or STAT3 signaling? Start->Q1 Q2 Need broad inhibition across JAK family? Q1->Q2 No AG490 Consider AG490 Q1->AG490 Yes P6 Consider this compound Q2->P6 Yes Note_AG490 Be aware of potential off-target effects (e.g., gp130 downregulation) AG490->Note_AG490 Note_P6 Ideal for potent, pan-JAK blockade with defined IC50s P6->Note_P6

  • Mechanism Nuances: While classified as a JAK2 inhibitor, AG490's effect can involve downregulation of the gp130 receptor, which is upstream of JAKs in the IL-6 signaling cascade [4]. This means that observed phenotypic changes in your experiments may not be solely due to JAK2 inhibition.
  • Specificity and Potency: this compound offers well-defined, potent, and broad inhibition of the entire JAK family, making it an excellent tool when the goal is to completely shut down JAK-STAT signaling [3]. AG490 might be more suitable when the research focus is specifically on the JAK2/STAT3 axis or when its unique effect on gp130 is being investigated.
  • Formulation and Delivery: The efficacy of this compound in vivo can be significantly enhanced by using nanoparticle encapsulation (e.g., PLGA), which provides sustained release and protects the drug from degradation [5].

References

Pyridone 6 comparison ruxolitinib JAK inhibitor potency

Author: Smolecule Technical Support Team. Date: February 2026

Ruxolitinib Profile & Experimental Data

The table below consolidates the available quantitative and mechanistic data for Ruxolitinib.

Aspect Details for Ruxolitinib
Primary Targets JAK1 and JAK2 [1] [2] [3]
Reported IC₅₀ (Cell-Free) JAK1: 3.3 nM; JAK2: 2.8 nM [4]
Selectivity >130-fold selectivity for JAK1/JAK2 over JAK3 [4]
Key Mechanism Competitively inhibits ATP-binding site in the kinase (JH1) domain [4]
Pharmacokinetics High oral bioavailability (~95%); primarily metabolized by CYP3A4; 97% protein-bound [2]
Primary Assays Cited Cell-free kinase assays, molecular docking, cell proliferation (e.g., in cytokine-dependent cell lines), Western blot analysis of STAT phosphorylation [1] [4] [3]

Experimental Protocols for JAK Inhibitor Profiling

The search results mention several standard methodologies used to characterize JAK inhibitors like Ruxolitinib:

  • Molecular Docking: Used to model the interaction and binding affinity of Ruxolitinib within the ATP-binding site of JAK1 and JAK2 protein globules. The stabilization occurs primarily through hydrophobic interactions [4].
  • Cell-Free Kinase Assays: These assays measure the direct inhibition of kinase activity. The half maximal inhibitory concentration (IC₅₀) is then determined [4].
  • Cellular Phospho-STAT Analysis: A common method to confirm functional pathway inhibition. Cells are treated with the inhibitor and stimulated with relevant cytokines. The reduction in levels of phosphorylated STAT proteins (e.g., STAT3, STAT5) is assessed via Western blot, demonstrating effective blockade of the JAK-STAT signaling pathway [1] [3].
  • Cellular Proliferation/Apoptosis Assays: The anti-proliferative and pro-apoptotic effects of the inhibitor are evaluated in relevant cell lines (e.g., hematologic malignancy models) using assays like flow cytometry for apoptosis and cell cycle analysis [1] [5].

The JAK-STAT Signaling Pathway

The following diagram illustrates the core JAK-STAT signaling mechanism that inhibitors like Ruxolitinib and Pyridone 6 target.

jak_stat_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (Inactive) Receptor->JAK Activation JAK_p JAK (Active) JAK->JAK_p Trans- Phosphorylation STAT STAT (Inactive) JAK_p->STAT Recruitment & Phosphorylation STAT_p STAT (Active) STAT->STAT_p Dimer STAT Dimer STAT_p->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Reg Gene Regulation (Proliferation, Inflammation) Nucleus->Gene_Reg

This pathway is critical in many disease processes. Ruxolitinib, as a JAK1/2 inhibitor, primarily blocks the phosphorylation and activation of JAK proteins [6] [7].

References

Pyridone 6 selectivity profile other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 Kinase Selectivity Profile

Kinase Target IC₅₀ / Inhibition Constant Experimental Context Citation
JAK2 1 nM In vitro kinase assay [1]
TYK2 1 nM In vitro kinase assay [1]
JAK3 5 nM In vitro kinase assay [1]
JAK1 15 nM In vitro kinase assay (Murine) [1]
CDK2 3.3 µM In vitro kinase assay [1]
cAMP-dependent kinase 7.1 µM In vitro kinase assay [1]
Mek 160 nM In vitro kinase assay [1]
IκB Kinase 2 300 nM In vitro kinase assay [1]
p38 11 µM In vitro kinase assay [1]
KDR 1.4 µM In vitro kinase assay [1]
PDGFR 1.49 µM In vitro kinase assay [1]
FGFR2 940 nM In vitro kinase assay [1]

Key Experimental Methodologies

The data on kinase inhibitor selectivity is typically generated through standardized biochemical and cellular assays:

  • In Vitro Kinase Assays: These experiments measure a compound's ability to inhibit the activity of purified kinase enzymes. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by half. The data in the table above is primarily derived from such assays, which form the basis for establishing potency and initial selectivity [1].
  • Cellular Proliferation/Efficacy Assays: These assess the functional biological impact of the inhibitor. For instance, this compound inhibited IL-2 driven proliferation of CTLL cells with an IC₅₀ of 0.1 µM and IL-4 driven proliferation with an IC₅₀ of 0.052 µM [1]. This demonstrates its ability to block JAK-dependent signaling in a cellular context.
  • Chemical Proteomics (Kinobeads): This more advanced technique profiles inhibitor interactions across a large part of the native kinome in a cellular context. Cell lysates are incubated with the inhibitor, which competes with immobilized, non-selective kinase inhibitors (Kinobeads) for binding to endogenous kinases. The reduction in kinase binding to the beads is quantified via mass spectrometry to determine apparent binding affinities (Kd app) for hundreds of kinases simultaneously [2]. This method provides a systems-wide view of selectivity under more physiologically relevant conditions.

Comparative Selectivity & Mechanisms

The following diagram illustrates the core experimental workflow for the Kinobeads profiling method, a key technique for assessing kinase inhibitor selectivity.

A 1. Prepare Cell Lysate B 2. Incubate Lysate with Kinobeads & Competitor (this compound) A->B C 3. Competitor Binds to Kinase Targets B->C D 4. Wash and Elute Proteins Bound to Beads C->D E 5. Trypsin Digestion & LC-MS/MS Analysis D->E F 6. Label-Free Quantification (LFQ) to Identify Targets E->F

Experimental Workflow for Kinobeads-Based Selectivity Profiling [2]

  • High Selectivity for JAK Family: The data consistently shows that this compound is a pan-JAK inhibitor with low nanomolar potency (IC₅₀ from 1-15 nM) against JAK1, JAK2, JAK3, and TYK2 [3] [1] [4]. Its affinities for many other kinases are significantly weaker, often in the micromolar range, establishing a strong selectivity window [1].
  • Advantage Over Earlier Inhibitors: Compared to earlier JAK inhibitors like AG490, this compound is reported to be more sensitive and specific. It potently inhibits JAK-STAT3 activity without activating unintended pathways like ERK, which can occur with AG490 [4].
  • Relevance of the Pyridone Scaffold: The pyridone chemical structure is a privileged motif in kinase inhibitor design. It can act as a bioisostere for adenine, effectively binding to the hinge region of the kinase ATP-binding site, which contributes to its potency and selectivity profile [5].

Key Considerations for Researchers

When interpreting this data for your research, please consider:

  • Assay Context is Crucial: Selectivity data from purified enzyme assays (IC₅₀) may not fully translate to cellular or in vivo environments due to factors like cell permeability, ATP concentration, and protein binding.
  • Explore Broader Profiling Data: For the most comprehensive picture, consult large-scale profiling studies. The "Kinase Inhibitor Set" characterized using Kinobeads is a valuable resource, with data available in ProteomicsDB for deeper analysis [2].
  • Functional Validation: Biochemical binding is essential, but functional cellular assays are necessary to confirm the biological consequences of kinase inhibition in your specific experimental model.

References

Pyridone 6 efficacy multiple myeloma cell lines comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pyridone 6 Efficacy in Myeloma Cell Lines

The table below summarizes the sensitivity of various multiple myeloma-derived cell lines to this compound, based on the foundational 2006 study [1].

Cell Line Dependence / Key Characteristic Response to this compound Key Experimental Findings

| INA-6 & B9 | IL-6-dependent; relies on JAK-STAT signaling | Highly sensitive; growth arrest & apoptosis [1] | • Faster kinetics & lower drug concentrations needed vs. AG490. • Activity maintained even when grown on bone marrow stromal cells (BMSCs). | | U266 | Constitutively activated JAK/STAT3 [1] [2] | Partially growth inhibited [1] | Demonstrates efficacy in a model with persistent JAK/STAT pathway activity. | | KMS11 | IL-6 growth stimulated [1] | Partially growth inhibited [1] | Shows effect in a microenvironment-stimulated model. | | Cell lines lacking activated JAKs/STATs | No constitutive JAK/STAT activation [1] | No growth inhibition [1] | Confirms specific mechanism of action. |

Comparison with Other JAK Inhibitors

This compound was characterized as a more sensitive and specific JAK-STAT3 inhibitor compared to an earlier compound, AG490 [1]. The table below contrasts their profiles.

Feature This compound AG490 TG101209
Specificity Pan-JAK inhibitor; specific for JAK-STAT pathway [1]. Less specific; inhibits JAK2 [2]. Novel JAK2-selective inhibitor [2].
Efficacy Induces apoptosis in cell lines with constitutive or IL-6-induced JAK-STAT activity [1]. Induces apoptosis only at high micromolar concentrations [2]. Induces apoptosis in all MM cell lines, irrespective of JAK2 activation status [2].
Key Differential Effects Does not inhibit MEK or ERK activity [1]. Leads to activation of ERK and induces robust apoptosis in all examined cell lines [1]. Shows more profound cytotoxicity on CD45+ myeloma cell subpopulation [2].

Experimental Methodology Overview

The key experiments establishing this compound's efficacy used the following core protocols [1]:

  • Cell Viability/Growth Inhibition: Measured using tritiated thymidine ([3H]-TdR) incorporation assays to assess DNA synthesis and cellular proliferation.
  • Apoptosis Detection: Quantified via annexin V/propidium iodide staining followed by flow cytometry to distinguish early and late apoptotic cells.
  • Culture Conditions: Efficacy was tested not only in standard IL-6-containing medium but also in co-culture with bone marrow-derived stromal cells (BMSCs) to mimic the protective tumor microenvironment.
  • Primary Cells: The growth inhibitory effect was confirmed on primary CD138+ plasma cells isolated from myeloma patient bone marrow samples.

The following diagram illustrates the logical workflow of the key experiments conducted in the foundational study [1]:

G start Start: Evaluate this compound select_cells Select MM Cell Line Panel (IL-6 dependent, constitutive JAK/STAT, JAK/STAT null) start->select_cells treat Treat with this compound or control (e.g., AG490) select_cells->treat assay_growth Assay: [3H]-TdR Incorporation (Growth Inhibition) treat->assay_growth assay_apoptosis Assay: Annexin V/PI Staining & Flow Cytometry (Apoptosis) treat->assay_apoptosis test_microenv Test in Microenvironment Co-culture with BMSCs assay_growth->test_microenv assay_apoptosis->test_microenv test_primary Test on Primary Myeloma Cells test_microenv->test_primary results Analyze Results: Sensitivity & Specificity test_primary->results

Research Context and Considerations

  • Cell Line Models: When designing experiments, note that a 2020 transcriptomic study found significant variation in how well different myeloma cell lines represent patient tumors [3]. While the IL-6-dependent INA-6 line is physiologically relevant, other commonly used lines like U-266 and RPMI-8226 scored poorly in representing global patient tumor gene expression profiles [3].
  • Therapeutic Landscape: Since the study of this compound, no kinase inhibitors have been approved for multiple myeloma [4]. Current treatment relies on other drug classes, and research has expanded into new areas like mitochondrial metabolism [5] and PCNA-targeting peptides [6] to overcome resistance. The most recent advances presented at the 2024 ASH meeting highlight bispecific antibodies, CELMoDs, and BCL-2 inhibitors [7].

References

Pyridone 6 pan-JAK inhibitor vs selective JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

JAK-STAT Pathway and Mechanism of Inhibition

To understand how these inhibitors work, it's helpful to visualize the JAK-STAT signaling pathway they disrupt.

jak_stat Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK Activation JAK Activation Receptor->JAK Activation Activates JAK1 JAK1 JAK2 JAK2 STAT STAT STAT Dimer STAT Dimer STAT->STAT Dimer Forms Gene Gene JAK Activation->STAT Phosphorylates Nucleus Nucleus STAT Dimer->Nucleus Translocates to Nucleus->Gene Regulates Transcription Inhibitor Inhibitor Inhibitor->JAK Activation Inhibits

Pyridone 6 and the inhibitors listed in the table above are primarily Type I ATP-competitive inhibitors [1]. This means they bind to the active conformation of the JAK kinase domain, competing with ATP and preventing the phosphorylation and activation of downstream STAT proteins.

Key Research Applications and Protocols

This compound is widely used as a tool compound in basic research to understand the broader physiological roles of the JAK-STAT pathway. Selective inhibitors are then used to pinpoint the roles of specific kinases.

Research Applications of this compound
  • Immunology and T-cell Differentiation: Studies show this compound can suppress the development of Th1 and Th2 cells but enhance Th17 differentiation from naive T cells. This complex effect is due to its ability to strongly inhibit STAT1, STAT5, and STAT6 phosphorylation while sparing STAT3 to a relative extent [2].
  • Oncology: Research on multiple myeloma cell lines (e.g., INA-6) has demonstrated that this compound induces growth arrest and apoptosis, particularly in cells dependent on IL-6 (a key cytokine that signals through JAKs) [3].
  • Allergic Disease Models: In murine models of atopic dermatitis and asthma, this compound has been shown to ameliorate allergic skin inflammation and suppress asthmatic responses like airway eosinophilia and hyperresponsiveness [2] [4].
Example Experimental Protocol

The following is a generalized protocol based on common cell-based assays to evaluate JAK inhibitor efficacy [5] [3]:

  • Cell Culture: Maintain cytokine-dependent cell lines (e.g., IL-6-dependent INA-6 myeloma cells or IL-2-dependent CTLL-2 T-cells) in appropriate media supplemented with the necessary cytokine.
  • Inhibitor Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
    • Serially dilute the stock to working concentrations in the cell culture medium. A typical range might be from 10 nM to 10 μM.
    • Treat cells with the inhibitor or vehicle control (DMSO) for a set period (e.g., 1-2 hours) before cytokine stimulation.
  • Stimulation and Analysis:
    • Stimulate cells with the relevant cytokine (e.g., IL-6, IL-2).
    • After stimulation (e.g., 15-30 minutes), lyse cells to analyze signaling:
      • Western Blotting: Detect levels of phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) and total STATs to confirm pathway inhibition.
    • For longer-term assays (24-72 hours), use methods like:
      • MTT/XTT Assay: To measure cell viability and proliferation.
      • Flow Cytometry: To assess apoptosis (e.g., using Annexin V/PI staining).

Comparative Advantages and Limitations

When deciding between a pan-JAK and a selective inhibitor, consider their inherent strengths and weaknesses.

Aspect This compound (Pan-JAK) Selective JAK Inhibitors (e.g., Upadacitinib)
Mechanistic Insight Ideal for studying the global impact of JAK-STAT pathway blockade. Used to attribute effects to a specific JAK (e.g., JAK1-mediated inflammation).
Therapeutic Translation A research tool; its lack of selectivity makes it unsuitable for clinical development due to potential off-target effects. Designed for clinical use; selectivity aims to optimize the therapeutic window by minimizing side effects (e.g., JAK2-related anemia).
Data Interpretation Effects can be complex and difficult to deconvolute, as they result from simultaneous inhibition of multiple kinases. Provides clearer, more interpretable data regarding the role of a specific JAK isoform in a biological process.

References

Pyridone 6 biological activity validation primary cells

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity & Comparison of JAK Inhibitors

The table below compiles key experimental data on Pyridone 6 and other JAK inhibitors, with a focus on studies using primary human cells.

Inhibitor Name Primary Target (IC₅₀) Experimental Context / Primary Cell Type Key Experimental Finding (Effect on Primary Cells) Citation
This compound Pan-JAK inhibitor (JAK1: 1 nM, JAK2: 5 nM, JAK3: 15 nM, Tyk2: 1 nM) [1] Primary myeloma cells co-cultured with bone marrow stromal cells (BMSCs) [2] Inhibited growth of primary myeloma cells [2].
Tofacitinib JAK3/2/1 (Cell-free: JAK3: 1 nM, JAK2: 20 nM, JAK1: 112 nM) [3] CD4+ T cells from healthy donors [3] Reduced CCR5 and CCR2 expression at RNA and protein levels [3].
Ruxolitinib JAK1/2 (Cell-free: JAK2: 3.3 nM, JAK1: 2.8 nM) [3] CD4+ T cells from healthy donors [3] Reduced CCR5 and CCR2 expression at RNA and protein levels [3].
Baricitinib JAK1/2 (Cell-free: JAK1: 5.9 nM, JAK2: 5.1 nM) [3] CD4+ T cells from healthy donors [3] Reduced CCR5 and CCR2 expression at RNA and protein levels [3].
Peficitinib JAK1,2,3, and Tyk2 [3] CD4+ T cells from healthy donors [3] Showed inconsistent inhibition across donors; no consistent reduction of CCR5/CCR2 [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand these studies, here is a summary of the core methodologies used in the cited experiments.

  • Growth Inhibition in Primary Myeloma Cells [2]

    • Primary Cells: Primary myeloma cells obtained from patient samples.
    • Culture Conditions: Cells were grown in the presence of bone marrow stromal cells (BMSCs) to mimic the natural tumor microenvironment.
    • Treatment: Cells were treated with this compound.
    • Assessment: Growth inhibition was evaluated, likely through methods measuring cell viability or apoptosis (e.g., MTT assay), though the specific assay is not detailed in the abstract.
  • Inhibition of CCR5/CCR2 Expression in Primary CD4+ T Cells [3]

    • Primary Cells: CD4+ T cells were isolated from human primary cells from healthy, non-hospitalized donors.
    • Treatment: Cells were treated with various JAK inhibitors (tofacitinib, ruxolitinib, baricitinib, etc.) at different concentrations. Dimethyl sulfoxide (DMSO)-treated cells served as the negative control.
    • Expression Analysis:
      • RNA Level: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) was used to measure CCR2 and CCR5 RNA expression levels.
      • Protein Level: Flow cytometry was used to detect and quantify CCR5 and CCR2 surface protein levels on the cells.

Visualizing Concepts with Graphviz

To help illustrate the logical relationships and experimental findings, the following diagrams were generated using Graphviz's DOT language.

JAK-STAT Signaling and CCR5 Regulation

This diagram outlines the simplified signaling pathway and the key experimental finding that JAK/STAT inhibitors reduce CCR5/CCR2 expression.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_Active STAT_Active STAT->STAT_Active Dimerizes Nucleus Nucleus STAT_Active->Nucleus CCR5_Expr CCR5_Expr Nucleus->CCR5_Expr Gene Transcription Inhibitors JAK/STAT Inhibitors (e.g., this compound, Tofacitinib) Inhibitors->JAK Inhibits

Experimental Workflow for CCR5 Expression Analysis

This flowchart visualizes the experimental protocol used to study CCR5/CCR2 expression in primary CD4+ T cells.

G Start Isolate Primary CD4+ T Cells (Healthy Donors) A Culture with JAK Inhibitors (DMSO as Control) Start->A B Harvest Cells for Analysis A->B C qRT-PCR Analysis B->C D Flow Cytometry Analysis B->D E Measure CCR5/CCR2 mRNA Expression C->E F Measure CCR5/CCR2 Surface Protein D->F End Data Analysis: Inhibition Confirmed at RNA & Protein Level E->End F->End

Key Insights for Researchers

  • This compound in Primary Cells: The data confirms this compound's biological activity in a therapeutically relevant primary cell model (myeloma cells with BMSCs), underscoring its potential for translational research [2].
  • Comparative Mechanism: While direct comparative potency data in primary cells is limited, multiple JAK inhibitors, including this compound, tofacitinib, and ruxolitinib, share a common downstream effect of modulating chemokine receptor expression critical in immune function and disease pathogenesis [3].
  • Critical Experimental Design: When validating JAK inhibitor activity in primary cells, the choice of culture conditions is crucial. The use of stromal co-cultures for myeloma cells highlights how the microenvironment can significantly influence experimental outcomes [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

309.12774030 g/mol

Monoisotopic Mass

309.12774030 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LDX3F0CCST

Other CAS

457081-03-7

Wikipedia

2-(1,1-DIMETHYLETHYL)9-FLUORO-3,6-DIHYDRO-7H-BENZ[H]-IMIDAZ[4,5-F]ISOQUINOLIN-7-ONE

Dates

Last modified: 08-15-2023
1: Nakagawa R, Yoshida H, Asakawa M, Tamiya T, Inoue N, Morita R, Inoue H, Nakao
2: Matsunaga Y, Inoue H, Fukuyama S, Yoshida H, Moriwaki A, Matsumoto T,
3: Kwak HB, Kim HS, Lee MS, Kim KJ, Choi EY, Choi MK, Kim JJ, Cho HJ, Kim JW, Bae
4: Pedranzini L, Dechow T, Berishaj M, Comenzo R, Zhou P, Azare J, Bornmann W,

Explore Compound Types